molecular formula C8H9ClO2 B1588827 (4-Chloro-1,2-phenylene)dimethanol CAS No. 110706-49-5

(4-Chloro-1,2-phenylene)dimethanol

Cat. No.: B1588827
CAS No.: 110706-49-5
M. Wt: 172.61 g/mol
InChI Key: ARSFSTVKMONOTE-UHFFFAOYSA-N
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Description

(4-Chloro-1,2-phenylene)dimethanol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-chloro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSFSTVKMONOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447597
Record name 1,2-Benzenedimethanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110706-49-5
Record name 1,2-Benzenedimethanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-Chloro-1,2-phenylene)dimethanol (CAS 110706-49-5), a critical intermediate in the synthesis of functionalized benzoxaboroles (e.g., Tavaborole analogs) and a versatile linker in macromolecular chemistry.[1][2]

The Halogenated Ortho-Xylyl Scaffold in Drug Discovery

Molecular Identity & Physicochemical Profile

This compound, also known as 4-chloro-1,2-bis(hydroxymethyl)benzene, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its value lies in the ortho-positioning of two hydroxymethyl groups combined with a para-chloro handle (relative to C1), enabling precise downstream functionalization—specifically cyclization to form benzoxaboroles or conversion into bis-electrophiles for macrocyclization.[1][2]

Datasheet Summary
PropertySpecification
CAS Number 110706-49-5
IUPAC Name This compound
Synonyms 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–74 °C (Isomer dependent, typically lower than non-chlorinated analog)
Solubility Soluble in alcohols, THF, DMSO; Sparingly soluble in water
Key Hazard Irritant (H315, H319, H335)

Synthetic Pathway: The Reductive Strategy

The most robust synthetic route to CAS 110706-49-5 is the exhaustive reduction of 4-chlorophthalic anhydride.[1][2] While catalytic hydrogenation is possible, it often risks hydrodehalogenation (loss of the chlorine atom).[1][2] Therefore, stoichiometric hydride reduction is the industry standard for maintaining the halogen integrity.[1][2]

Core Reaction Logic

The transformation involves the reduction of a cyclic anhydride to a diol.[1][2] This proceeds via a lactone intermediate (phthalide), which is further reduced to the diol.[1][2]

  • Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is the gold standard for laboratory scale due to its high reactivity.[1][2] For process scale, Sodium Borohydride (NaBH₄) activated with Lewis acids (e.g., BF₃[1][2]·OEt₂ or I₂) is preferred to avoid the pyrophoric hazards of LiAlH₄.[1][2]

Experimental Protocol: LiAlH₄ Reduction (Lab Scale)

This protocol is adapted from standard reductions of substituted phthalic anhydrides [1].[1][2]

Reagents:

  • 4-Chlorophthalic anhydride (1.0 eq)[1][2]

  • LiAlH₄ (2.2 eq)[1][2]

  • Anhydrous THF (Solvent)[1][2]

  • Ethyl Acetate & Glauber’s Salt (Na₂SO₄[1][2]·10H₂O) for quenching.[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1][2]

  • Solubilization: Charge the flask with LiAlH₄ (suspended in anhydrous THF) and cool to 0°C in an ice bath.

  • Addition: Dissolve 4-chlorophthalic anhydride in THF. Add this solution dropwise to the LiAlH₄ suspension.[1][2][3]

    • Critical Control: Maintain temperature <10°C to prevent runaway exotherms during the initial anhydride ring opening.[1][2]

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexane).[1][2] The anhydride spot will disappear; the intermediate lactone may persist if reduction is incomplete.[1][2]

  • Fieser Quench (Critical Safety): Cool to 0°C. Quench carefully with the "1:1:3" rule:

    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH₄ used).
    • Add

      
       mL 15% NaOH.[1][2]
      
    • Add

      
       mL water.[1][2]
      
  • Work-up: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if necessary.

Visualization: Synthetic Workflow

Synthesis Anhydride 4-Chlorophthalic Anhydride Complex Aluminate Intermediate Anhydride->Complex LiAlH4 / THF Reflux 6h Quench Hydrolysis (Fieser Method) Complex->Quench H2O / NaOH Product (4-Chloro-1,2-phenylene) dimethanol (CAS 110706-49-5) Quench->Product Filtration & Concentration

Caption: Step-wise reduction of 4-chlorophthalic anhydride to the target diol.

Strategic Application: The Benzoxaborole Connection

The primary utility of CAS 110706-49-5 is as a precursor to Benzoxaboroles , a class of boron-heterocycles with potent antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).[1][2]

Mechanism of Scaffold Utility

The diol provides the necessary 1,2-benzylic framework.[1][2] While Tavaborole contains a fluorine atom, the 4-chloro analog is used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability.[1][2]

Conversion Logic:

  • Activation: The diol is converted to a di-halide (e.g., dibromide using PBr₃).[1][2]

  • Cyclization: The di-halide undergoes borylation/cyclization, often involving a protecting group strategy or direct lithiation if the chlorine is preserved.[1][2]

Downstream Protocol: Synthesis of the Bis(bromomethyl) Linker

Researchers frequently convert the diol to 4-chloro-1,2-bis(bromomethyl)benzene , a highly reactive electrophile used to "staple" peptides or create macrocycles.[1][2]

Reaction:


[1][2]

Key Insight: The 4-chloro substituent deactivates the ring slightly compared to the unsubstituted analog, making the resulting benzyl bromide less prone to immediate polymerization but still highly reactive toward nucleophiles (amines/thiols).[1][2]

Visualization: Downstream Utility

Downstream Diol 4-Cl-1,2-Benzenedimethanol (CAS 110706-49-5) Dibromide 4-Cl-1,2-bis(bromomethyl)benzene Diol->Dibromide PBr3 / DCM Benzoxaborole Benzoxaborole Scaffolds Diol->Benzoxaborole Multi-step (Oxidation/Borylation) Macrocycles Peptide Stapling / Macrocycles Dibromide->Macrocycles Cysteine Cross-linking

Caption: Divergent utility of the diol in medicinal chemistry and peptide engineering.[1][2]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 4.5–4.6 ppm (Singlet or split, 4H)Represents the two benzylic -CH₂- groups.[1][2]
¹H NMR (DMSO-d₆) δ 5.1–5.3 ppm (Broad, 2H)Hydroxyl (-OH) protons (exchangeable with D₂O).[1][2]
¹H NMR (DMSO-d₆) δ 7.2–7.5 ppm (Multiplet, 3H)Aromatic protons.[1][2] Pattern confirms 1,2,4-substitution.[1][2]
IR Spectroscopy 3200–3400 cm⁻¹ (Broad)Strong O-H stretch.[1][2]
LC-MS [M-H]⁻ 171.1 or [M+Na]⁺ 195.1Mass confirmation (Chlorine isotope pattern ³⁵Cl/³⁷Cl visible).[1][2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2]

  • Incompatibility: Strong oxidizing agents (can oxidize alcohols to aldehydes/acids violently).[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Waste: Chlorinated organic waste streams.[1][2] Do not mix with aqueous alkaline waste streams without neutralization.[1][2]

References

  • Heterocycles. (2009).[1][2][3] Synthesis of Benzoxaboroles. Vol 77, pp. 991-1005.[1][2][3] [1][2]

  • Ambeed. (2024).[1][2] Datasheet for CAS 110706-49-5.

  • Google Patents. (1989).[1][2] US Patent 4863946A: Synthesis of substituted phthalyl alcohols.[1][2]

  • PubChem. (2024).[1][2] Compound Summary: 4-Chloro-1,2-benzenedimethanol.[1][2] [1][2]

Sources

Structural Elucidation of (4-Chloro-1,2-phenylene)dimethanol: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists involved in the structural confirmation of (4-Chloro-1,2-phenylene)dimethanol (also known as 4-chloro-1,2-benzenedimethanol). It synthesizes synthetic context, spectroscopic logic, and rigorous experimental protocols.[1][2]

Executive Summary & Context

This compound is a critical halogenated aromatic intermediate.[1] It typically arises from the reduction of 4-chlorophthalic anhydride or 4-chlorophthalic acid .[1] Its structural integrity is pivotal in medicinal chemistry (as a scaffold for benzoxaboroles or isoindolines) and polymer science (as a modifier for polyurethanes).[1][2]

The primary challenge in elucidating this structure is not merely confirming the functional groups, but rigorously distinguishing it from its regioisomer, (3-chloro-1,2-phenylene)dimethanol , and quantifying the extent of reduction from the carbonyl precursor.[1]

Synthesis Context & Impurity Profiling

To understand the analytical requirements, one must understand the genesis of the sample.[1][2] The standard synthesis involves the reduction of 4-chlorophthalic anhydride using hydride donors (e.g., LiAlH4, BH3-THF).[1]

Critical Analytical Checkpoints:

  • Regio-purity: Commercial 4-chlorophthalic anhydride often contains 3-chlorophthalic anhydride.[1][2] The reduction product will inherit this isomerism.[1][2]

  • Reductive Completeness: Partial reduction leads to lactones (phthalides) rather than the diol.[1][2]

Visualization: Synthesis & Impurity Logic

SynthesisPath cluster_legend Pathway Legend Start 4-Chlorophthalic Anhydride (Precursor) Reagent Reduction (LiAlH4 / BH3) Start->Reagent Impurity2 Impurity B: (3-Chloro-1,2-phenylene)dimethanol (Regioisomer) Start->Impurity2 Isomeric Contamination Target This compound (Target Diol) Reagent->Target Complete Reduction Impurity1 Impurity A: 5-Chlorophthalide (Partial Reduction) Reagent->Impurity1 Incomplete Reduction

Figure 1: Synthetic pathway illustrating the origin of the target molecule and critical impurities that must be ruled out during elucidation.

Analytical Strategy: The Elucidation Triad

We employ a self-validating triad of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[1][2]

Phase 1: Mass Spectrometry (Molecular Formula Validation)

Objective: Confirm molecular weight and chlorine signature.[1][2]

  • Technique: GC-MS (EI) or LC-MS (ESI+).[1][2]

  • Expected Data:

    • Molecular Ion (M+): m/z ~172.[1][2]

    • Isotope Pattern: A distinct 3:1 intensity ratio for M (172) and M+2 (174), diagnostic of a single Chlorine atom.[1][2]

    • Fragmentation: Loss of water (M-18) and CH2OH groups is common in benzylic alcohols.[1][2]

Phase 2: Infrared Spectroscopy (Functional Group Confirmation)

Objective: Confirm complete reduction of carbonyls.

  • Technique: FTIR (ATR or KBr pellet).[1][2]

  • Diagnostic Signals:

    • O-H Stretch: Broad, strong band at 3200–3400 cm⁻¹ (Indicates Diol).[1][2]

    • Absence of C=O: Complete disappearance of anhydride doublets (1850/1760 cm⁻¹) and lactone bands (~1750 cm⁻¹).[1][2]

    • C-Cl Stretch: 1000–1100 cm⁻¹ (often obscured but relevant).[1][2]

Phase 3: NMR Spectroscopy (The Regio-Definitive Step)

Objective: Distinguish 4-chloro from 3-chloro isomer and assign all protons.[1] This is the most critical step. Due to the 4-chloro substitution, the molecule lacks the


 symmetry of unsubstituted phthalyl alcohol.[1][2]
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment Logic
Ar-H (C3) ~7.35 ppmDoublet (d) or Singlet (s)1HOrtho to C2-CH2OH, Meta to Cl.[1] Small coupling (

Hz) to H5.[1][2]
Ar-H (C6) ~7.40 ppmDoublet (d)1HOrtho to C1-CH2OH, Ortho to H5.[1][2] Large coupling (

Hz).[1][2]
Ar-H (C5) ~7.25 ppmDoublet of Doublets (dd)1HOrtho to H6 (

Hz), Meta to H3 (

Hz).[1][2]
-OH 5.0–5.5 ppmTriplet (t) or Broad2HHydroxyl protons (coupling visible in dry DMSO).[1][2]
C1-CH₂-O ~4.55 ppmDoublet (d)2HBenzylic methylene.[1][2] Chemically distinct from C2-CH2.[1][2]
C2-CH₂-O ~4.50 ppmDoublet (d)2HBenzylic methylene.[1][2]

Differentiation Logic:

  • 4-Chloro Isomer: Shows an ABC or ABX aromatic pattern.[1][2] You will see one proton with two couplings (H5) and two protons with predominantly one coupling (H3, H6).[1][2]

  • 3-Chloro Isomer: Shows a contiguous 3-spin system (AMX or ABC) where the middle proton (H5) couples to two neighbors (H4 and H6).[1]

Detailed Experimental Protocol

Step 1: Sample Preparation[2]
  • Solvent Selection: Dissolve 10 mg of the solid in 0.6 mL of DMSO-d6 . DMSO is preferred over CDCl3 to prevent rapid exchange of hydroxyl protons, allowing observation of OH coupling which confirms the diol state.[1][2]

  • Reference: Use TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1][2]

Step 2: Acquisition Parameters[2][4]
  • 1H NMR: 16 scans, 1 second relaxation delay.

  • 13C NMR: 512 scans minimum (to resolve quaternary carbons attached to Cl).

  • 2D Experiments (Optional but Recommended):

    • COSY: To trace the H5-H6 ortho coupling.

    • HSQC: To correlate protons to their specific carbons (distinguishing the two inequivalent CH2 groups).

Step 3: Data Analysis Workflow

Follow this logic gate to confirm the structure:

AnalysisWorkflow Step1 Acquire 1H NMR (DMSO-d6) CheckOH Are OH signals present (approx 5.2 ppm)? Step1->CheckOH CheckAromatic Analyze Aromatic Region (7.0 - 7.5 ppm) CheckOH->CheckAromatic Yes Conclusion3 REJECT: Aldehyde/Lactone present CheckOH->Conclusion3 No (Missing OH) Decision1 Is coupling pattern d, d, dd? CheckAromatic->Decision1 Decision2 Is coupling pattern t, d, d (contiguous)? CheckAromatic->Decision2 Conclusion1 CONFIRMED: 4-Chloro Isomer Decision1->Conclusion1 Conclusion2 REJECT: 3-Chloro Isomer Decision2->Conclusion2

Figure 2: Logical decision tree for NMR spectral analysis.

Quantitative Data Summary

For inclusion in regulatory dossiers or lab notebooks, use the following data structure.

Table 1: Physicochemical & Spectroscopic Specifications

PropertySpecification / Expected ValueMethod
Appearance White to off-white crystalline solidVisual
Melting Point 78–82 °C (Predicted range)Capillary Method
Molecular Mass 172.61 g/mol Calculated
MS (m/z) 172 (M+), 174 (M+2), 154 (M-H2O)GC-MS / LC-MS
IR (ATR) 3300 (br, OH), 1480 (Ar), 1050 (C-O)FTIR
Solubility Soluble in DMSO, MeOH, Ethanol; Sparingly in WaterGravimetric

Troubleshooting Common Anomalies

  • Issue: Extra carbonyl peaks in 13C NMR (~160-170 ppm).

    • Cause: Incomplete reduction leading to 5-chlorophthalide.[1][2]

    • Remedy: Recrystallize from toluene or ethyl acetate; re-run reduction with excess hydride.[1][2]

  • Issue: Broad/Missing OH peaks.

    • Cause: Wet solvent (water exchange) or acidic impurities.[1][2]

    • Remedy: Add

      
       shake to confirm exchangeable protons; filter sample through basic alumina if acid traces are suspected.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69153, 1,2-Benzenedimethanol. Retrieved January 28, 2026 from [Link] (Note: Used as the base structure reference for the non-chlorinated analog spectral comparison.)[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of coupling constants in trisubstituted benzenes).

Sources

Spectroscopic Profile: (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (4-Chloro-1,2-phenylene)dimethanol CAS Registry Number: 110706-49-5 Synonyms: 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol Molecular Formula: C


H

ClO

Exact Mass: 172.03 g/mol

This technical guide provides a comprehensive spectroscopic analysis of this compound, a critical intermediate derived from the reduction of 4-chlorophthalic anhydride. It serves as a bifunctional building block in the synthesis of specialized polymers (polyesters, polyurethanes) and pharmacophores requiring a halogenated benzyl alcohol scaffold. The guide details the structural characterization via NMR, IR, and MS, emphasizing the differentiation from its non-chlorinated parent and potential regioisomers.

Structural Characterization Strategy

The characterization logic relies on detecting the symmetry-breaking effect of the chlorine substituent on the ortho-benzenedimethanol core. Unlike the parent 1,2-benzenedimethanol, which possesses a


 axis of symmetry rendering the two hydroxymethyl groups equivalent, the 4-chloro derivative is asymmetric. This results in distinct spectroscopic signatures, particularly in proton and carbon NMR.[1]
Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the compound.

AnalyticalWorkflow Sample Crude Reduction Product Purification Recrystallization/Chromatography Sample->Purification PureCompound This compound Purification->PureCompound MS Mass Spectrometry (MS) Confirm MW & Cl Pattern PureCompound->MS IR Infrared (IR) Confirm OH & C-Cl PureCompound->IR NMR NMR (1H, 13C) Map Connectivity & Symmetry PureCompound->NMR Validation Validated Structure MS->Validation M+ 172/174 (3:1) NMR->Validation Loss of Symmetry

Figure 1: Analytical workflow for structural validation.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the chlorine atom at position 4 desymmetrizes the molecule. In the parent 1,2-benzenedimethanol, the two methylene (-CH


-) groups appear as a single signal. In the 4-chloro derivative, they are chemically non-equivalent (one is meta to Cl, the other para to Cl), though accidental overlap may occur depending on the solvent.
Predicted

H NMR Data (400 MHz, DMSO-d

)
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-H3 Aromatic7.35 - 7.40d~2.0Ortho to Cl, meta to CH

OH. Small coupling to H5.
Ar-H5 Aromatic7.25 - 7.30dd8.0, 2.0Ortho to Cl, ortho to H6. Large coupling to H6, small to H3.
Ar-H6 Aromatic7.40 - 7.45d8.0Meta to Cl, ortho to CH

OH.
OH Hydroxyl5.10 - 5.20t (br)5.5Exchangeable. Triplet if coupled to CH

.
C(1)-CH

Benzylic4.50 - 4.55d5.5Para to Cl.
C(2)-CH

Benzylic4.56 - 4.60d5.5Meta to Cl. Slightly deshielded relative to C(1).

Note: Chemical shifts are estimated based on substituent increments applied to the 1,2-benzenedimethanol scaffold (


, 

). The key diagnostic is the splitting of the aromatic region into an AMX or ABC system.

H NMR Interpretation Guide
  • Aromatic Region (7.2 - 7.5 ppm): Look for a doublet with a small coupling constant (~2 Hz) corresponding to the proton between the Cl and the hydroxymethyl group (H3). This confirms the 1,2,4-substitution pattern.[2]

  • Benzylic Region (4.5 - 4.6 ppm): In high-resolution fields (>400 MHz), the single methylene peak observed in the parent compound will broaden or split into two closely spaced signals due to the inequivalent electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the chlorine substitution via the characteristic isotope pattern.

  • Ionization Mode: Electron Impact (EI) or ESI (+).

  • Molecular Ion (M

    
    ):  172 m/z.
    
  • Isotope Pattern: The presence of one chlorine atom dictates an M (172) and M+2 (174) signal ratio of approximately 3:1 .

  • Fragmentation (EI):

    • m/z 154 (M - 18): Loss of H

      
      O. Common for diols, forming a cyclic ether (isobenzofuran derivative) or aldehyde intermediate.
      
    • m/z 137 (M - 35): Loss of Cl.

    • m/z 123 (M - 49): Loss of CH

      
      Cl (complex rearrangement).
      
Infrared Spectroscopy (IR)
  • O-H Stretch: 3200–3400 cm

    
     (Broad, strong). Indicates hydrogen-bonded alcohols.
    
  • C-H Stretch (Aromatic): 3000–3100 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2850–2950 cm

    
     (Medium). Methylene groups.
    
  • C=C Ring Stretch: 1450–1600 cm

    
    .
    
  • C-Cl Stretch: 1050–1090 cm

    
    . This band distinguishes the product from the non-chlorinated parent (1,2-benzenedimethanol).
    

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the hydroxyl protons and accurate integration, proper sample preparation is vital.

  • Solvent Choice: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: Benzenedimethanols are often sparingly soluble in chloroform. DMSO also reduces the rate of hydroxyl proton exchange, allowing for the observation of coupling between the OH and CH

      
       protons (triplet splitting), which is a confirmation of primary alcohol integrity.
      
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., LiCl, Al salts) remaining from the reduction step.

Synthesis Context & Impurity Profiling

The compound is typically synthesized by the reduction of 4-chlorophthalic anhydride using Lithium Aluminum Hydride (LiAlH


) or Borane (BH

).
  • Key Impurity: Unreduced or partially reduced species (e.g., 4-chlorophthalide).

  • Detection: Look for a carbonyl stretch in the IR (~1750 cm

    
    ) or a lactone signal in the NMR (CH
    
    
    
    singlet at ~5.3 ppm).

SynthesisPath Anhydride 4-Chlorophthalic Anhydride (Starting Material) Reduction Reduction (LiAlH4 / THF) Anhydride->Reduction Product This compound (Target) Reduction->Product Impurity 4-Chlorophthalide (Partial Reduction Impurity) Reduction->Impurity Side Reaction

Figure 2: Synthesis pathway and potential impurity formation.[3]

References

  • National Institute of Standards and Technology (NIST). (2025). 1,4-Benzenedimethanol Mass Spectrum. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

  • PubChem. (2025). 4-Chlorophthalic anhydride (Precursor Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Thermal Stability & Handling Protocol: (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads.

Executive Summary: The "Ortho" Hazard

(4-Chloro-1,2-phenylene)dimethanol (CAS: 110706-49-5) is a critical intermediate in the synthesis of phthalazine-based pharmaceuticals (e.g., antihistamines, antineoplastics). While structurally simple, its ortho-benzenedimethanol motif presents a latent thermal instability risk often overlooked during early-phase development.

The Core Finding: This molecule is thermodynamically primed for intramolecular cyclodehydration . Unlike meta- or para- isomers, the ortho-positioning allows the two hydroxymethyl groups to interact, leading to the formation of 5-chlorophthalan (5-chloro-1,3-dihydroisobenzofuran) . This reaction is:

  • Exothermic: Potential for adiabatic temperature rise in bulk storage.

  • Acid-Catalyzed: Trace acidity significantly lowers the onset temperature (

    
    ).
    
  • Irreversible: Once formed, the cyclic ether impurity is difficult to remove without significant yield loss.

This guide provides the thermodynamic rationale, experimental assessment protocols, and handling frameworks required to maintain the integrity of this intermediate.

Chemical & Physical Profile

ParameterSpecificationNotes
Chemical Name This compoundAlso: 4-chloro-1,2-benzenedimethanol
CAS Number 110706-49-5 Distinct from the diamine (CAS 95-83-0)
Molecular Formula C

H

ClO

Molecular Weight 186.63 g/mol
Physical State Solid (Crystalline powder)
Melting Point Target Range:[1][2][3][4][5] 65–80°CMust be determined experimentally per batch.
Solubility Alcohols, THF, DMSOPoor solubility in non-polar solvents.

Thermodynamic & Mechanistic Analysis

The Cyclodehydration Pathway

The thermal instability of this compound is not a random decomposition but a specific chemical transformation. Under thermal stress or acidic conditions, the molecule undergoes dehydration.[6][7]

Mechanism:

  • Protonation: One hydroxyl group accepts a proton (from trace acid or auto-protolysis at high

    
    ).
    
  • Carbocation Formation: Water leaves, generating a benzylic carbocation. The chlorine atom at the 4-position (electron-withdrawing) slightly destabilizes this intermediate compared to the unsubstituted parent, but the reaction remains favorable.

  • Cyclization: The oxygen of the second hydroxymethyl group attacks the carbocation.

  • Aromatization/Neutralization: Loss of a proton yields the stable cyclic ether (5-chlorophthalan).

Visualization of Decomposition Pathway

The following diagram illustrates the critical degradation pathway that researchers must monitor.

DecompositionPathway Start (4-Chloro-1,2-phenylene) dimethanol (Target Molecule) Inter Benzylic Carbocation (Intermediate) Start->Inter Heat / H+ (-H2O) End 5-Chlorophthalan (Cyclic Ether Impurity) Inter->End Intramolecular Cyclization Water H2O (Byproduct) Inter->Water

Caption: Figure 1.[8] The acid-catalyzed thermal dehydration pathway converting the diol into the cyclic ether.

Experimental Assessment Protocols

Do not rely on literature values alone. Purity, crystal habit, and trace moisture affect thermal stability. Use this self-validating workflow for every new lot.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 (decomposition onset) and quantify the energy of decomposition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-series or Mettler Toledo).

  • Crucible: High-Pressure Gold-Plated or Steel Sealed Pan .

    • Why? An open pan allows water evaporation (endotherm) which masks the decomposition exotherm. You must trap the water to see the chemical risk.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C.

    • Critical Signal: Look for a sharp exotherm immediately following the melting endotherm.

  • Acceptance Criteria:

    
     should be > 120°C for safe drying operations. If 
    
    
    
    , the batch likely contains acidic impurities.
Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvent loss and chemical dehydration.

  • Protocol: Ramp 10°C/min under

    
    .
    
  • Analysis:

    • Weight loss < 100°C = Surface moisture/solvent.

    • Weight loss onset coincident with DSC exotherm = Chemical dehydration (loss of water molecule from the structure).

    • Theoretical mass loss for cyclization:

      
      .
      
Stability Testing Workflow

StabilityWorkflow Sample Batch Sample (4-Cl-1,2-dimethanol) DSC DSC (Sealed Pan) 5°C/min ramp Sample->DSC Decision Exotherm Detected? DSC->Decision Safe Stable Profile Proceed to Drying Decision->Safe No (<200°C) Risk High Risk Calc. T(onset) - 50°C Decision->Risk Yes ARC Run ARC/Tsu (Adiabatic Test) Risk->ARC Scale-up req.

Caption: Figure 2. Decision tree for thermal safety assessment prior to bulk processing.

Storage & Handling Framework[9][10]

Based on the chemical profile, the following "Critical Process Parameters" (CPPs) are established:

Drying Operations
  • Hazard: Vacuum drying is the highest risk operation. The combination of heat and vacuum can promote dehydration if the material melts.

  • Limit: Never dry above the melting point.

  • Recommendation: Vacuum dry at

    
    . If faster drying is needed, use a nitrogen sweep rather than increasing temperature.
    
pH Control
  • Hazard: The reaction is acid-catalyzed.[7] Residual HCl from a hydrolysis step (common in synthesis from chloromethyl precursors) will drastically reduce stability.

  • Control: Ensure the final wash pH is neutral to slightly basic (pH 7–8) . A trace of weak base (e.g., NaHCO

    
    ) is preferred over any acidic residue.
    
Bulk Storage
  • Condition: Store in tightly sealed containers (polyethylene or glass) to prevent moisture ingress.

  • Temperature: Ambient (

    
    ) is generally acceptable if the material is acid-free. For long-term reference standards, store at 
    
    
    
    .
  • Incompatibility: Strictly segregate from strong acids, acid chlorides, and anhydrides.

Summary of Critical Limits
ParameterLimitConsequence of Excursion
Max Process Temp < 60°CMelting & accelerated cyclization.
pH > 6.5Acid catalysis of phthalan formation.
Drying Mode Vacuum (< 50 mbar)Avoids thermal stress; do not use convection ovens.

References

  • Chemical Identity & CAS Verification

    • Source: GuideChem & PubChem D
    • Entry: this compound; CAS 110706-49-5.[9]

  • Mechanistic Analog (Parent Compound Stability)

    • Title: "Acceptorless catalytic dehydrogenation of N-heterocycles" (Discusses 1,2-benzenedimethanol decomposition).
    • Source: ResearchGate / ACS C
  • General Dehydration Mechanism of Benzylic Alcohols

    • Title: "Dehydration Reactions of Alcohols - Chemistry LibreTexts".
    • Source: Chemistry LibreTexts.
  • Pyrolysis & Thermal Behavior of Lignin Models (Benzenedimethanol derivatives)

    • Title: "Chemical Structure and Pyrolysis Response of β-O-4 Lignin Model Polymer".
    • Source: BioResources Journal.

Sources

Reactivity of Benzylic Alcohols in (4-Chloro-1,2-phenylene)dimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-1,2-phenylene)dimethanol (CAS: 7310-97-6), also known as 4-chlorophthalyl alcohol, represents a privileged scaffold in organic synthesis. Unlike simple benzyl alcohols, this molecule possesses dual ortho-benzylic hydroxyl groups combined with a halogenated arene core. This specific architecture dictates a unique reactivity profile characterized by intramolecular cyclization , oxidative divergence , and regioselective substitution .

This guide provides a comprehensive analysis of these pathways, offering researchers actionable protocols for leveraging this molecule in the synthesis of heterocycles (phthalans, isoindoles) and pharmaceutical intermediates.

Structural Analysis & Electronic Properties[1]

The reactivity of this compound is governed by the interplay between the electron-withdrawing chlorine substituent and the proximity of the two hydroxymethyl groups.

The "Ortho" Effect

The defining feature of this molecule is the 1,2-positioning of the benzylic alcohols. This proximity significantly lowers the entropic barrier for intramolecular reactions. Under acidic conditions, the formation of a 5-membered ether ring (phthalan) is kinetically favored over intermolecular polymerization.

Electronic Asymmetry

The chlorine atom at the C4 position breaks the symmetry of the molecule, creating two electronically distinct benzylic centers:

  • C1-Benzylic Position (Para to Cl): The chlorine atom exerts an electron-withdrawing inductive effect (-I) but also a resonance donating effect (+R). In benzylic carbocation intermediates, the +R effect can offer stabilization, making this position often more reactive toward SN1 pathways than the meta position.

  • C2-Benzylic Position (Meta to Cl): This position experiences the -I effect of the chlorine without the benefit of direct resonance stabilization.

PositionRelationship to ClElectronic CharacterPredicted Carbocation Stability
C1-OH ParaInductive (-I) / Resonance (+R)Moderate (Stabilized)
C2-OH MetaInductive (-I)Lower (Destabilized)

Core Reactivity Pathways

The following diagram illustrates the three primary divergent pathways available to this scaffold:

ReactivityPathways Start (4-Chloro-1,2-phenylene) dimethanol Prod_Ox 4-Chlorophthalaldehyde (Oxidation) Start->Prod_Ox Swern / IBX (Controlled Oxidation) Prod_Cyc 5-Chlorophthalan (Cyclization) Start->Prod_Cyc H+ / Heat (-H2O) Prod_Sub 4-Chloro-1,2-bis (chloromethyl)benzene Start->Prod_Sub SOCl2 / PBr3 (Nucleophilic Sub)

Figure 1: Divergent synthetic pathways for this compound.

Detailed Mechanistic Analysis

Pathway A: Cyclodehydration to 5-Chlorophthalan

This is the most thermodynamically driven reaction. In the presence of a Brønsted acid (e.g., p-TsOH) or Lewis acid, one hydroxyl group is protonated and leaves as water. The resulting carbocation is immediately trapped by the neighboring hydroxyl oxygen.

Mechanism:

  • Protonation: Acidic activation of the C1 or C2 hydroxyl.

  • Ionization: Loss of water to form a benzylic carbocation.

  • Cyclization: Intramolecular nucleophilic attack by the second -OH group.

  • Deprotonation: Formation of the cyclic ether (5-chlorophthalan).

Pathway B: Chemoselective Oxidation

Oxidation of this diol yields 4-chlorophthalaldehyde, a critical precursor for fluorogenic reagents (e.g., reaction with primary amines to form isoindoles).

  • Challenge: Preventing over-oxidation to the phthalic acid or lactone (phthalide).

  • Solution: Use of DMSO-based oxidations (Swern) or hypervalent iodine (IBX) allows for the isolation of the dialdehyde without carboxylic acid contamination.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorophthalan (Cyclodehydration)

Target: Cyclization via acid catalysis.

Reagents:

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene (Solvent, 0.1 M concentration)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve the starting diol in Toluene. Add p-TsOH.

  • Reflux: Heat the mixture to vigorous reflux (110°C). The Dean-Stark trap is essential to continuously remove the water generated, driving the equilibrium toward the ether product (Le Chatelier’s principle).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The diol is polar; the phthalan is significantly less polar. Reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Wash with sat. NaHCO3 (to neutralize acid) and Brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. The product is often pure enough for use, or can be purified via short-path distillation.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of broad -OH singlets and the appearance of methylene protons adjacent to the ether oxygen (typically ~5.0-5.1 ppm as a singlet if accidental equivalence occurs, or two singlets if the Cl influence is strong enough to differentiate).

Protocol 2: Synthesis of 4-Chlorophthalaldehyde (Swern Oxidation)

Target: Controlled oxidation to dialdehyde.

Reagents:

  • Oxalyl chloride (2.2 eq)

  • DMSO (4.4 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in DCM and cool to -78°C.

  • DMSO Addition: Add DMSO dropwise. Gas evolution (CO/CO2) may occur.[1] Stir for 15 mins to form the chlorosulfonium intermediate.

  • Substrate Addition: Add this compound (dissolved in minimum DCM) dropwise to the cold solution. Stir for 45 mins at -78°C.

  • Termination: Add Triethylamine dropwise. The solution will likely turn yellow/orange.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine), then NaHCO3.

  • Purification: Flash chromatography is usually required to separate the dialdehyde from minor lactone byproducts.

Visualization of Cyclization Mechanism

The following diagram details the acid-catalyzed cyclization pathway, highlighting the intramolecular trap.

CyclizationMechanism Step1 Diol Substrate (Protonation) Step2 Benzylic Carbocation (Loss of H2O) Step1->Step2 - H2O Step3 Intramolecular Attack (Ring Closure) Step2->Step3 Fast Step4 5-Chlorophthalan (Final Product) Step3->Step4 - H+

Figure 2: Mechanism of acid-catalyzed cyclodehydration of 4-chloro-1,2-benzenedimethanol.

References

  • PubChem. (n.d.). 4-Chloro-1,2-phenylenedimethanol (Compound).[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2005). Synthesis of 4-substituted phthalaldehyde (EP1559704A1).
  • Beilstein Journals. (2026). Selective Oxidation Strategies for Diols. Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Potential applications of chlorinated diols in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Utilization of Chlorinated Diols in High-Value Synthesis

Executive Summary Chlorinated diols, particularly vicinal chlorohydrins like 3-chloro-1,2-propanediol (3-MCPD), represent a privileged class of bifunctional building blocks. Unlike simple alkyl halides or diols, these motifs possess orthogonal reactivity: a hard electrophilic site (C-Cl) and nucleophilic hydroxyl groups capable of intramolecular cyclization or intermolecular coupling. This duality allows for the rapid generation of chiral epoxides, heterocycles, and complex pharmaceutical intermediates. This guide dissects the mechanistic leverage of chlorinated diols, providing validated protocols for their application in asymmetric synthesis and material science.

Part 1: Structural Versatility & Reactivity Profile

The utility of chlorinated diols stems from the "Ambiphilic Chlorohydrin Effect." The molecule contains both a leaving group and an internal nucleophile.

The Vicinal Switch

In vicinal chlorinated diols (e.g., 3-chloro-1,2-propanediol), the C2-hydroxyl group acts as an intramolecular switch.

  • Base-Mediated Activation: Under basic conditions, the C2-alkoxide attacks the adjacent C-Cl bond via an intramolecular

    
     mechanism, displacing chloride and forming an epoxide (e.g., glycidol). This reaction proceeds with stereochemical inversion  at the chlorinated carbon.[1]
    
  • Acid-Mediated Activation: Under acidic conditions, the epoxide formation is suppressed. The hydroxyl groups can be selectively protected (e.g., as acetonides), leaving the alkyl chloride available for intermolecular

    
     displacement by external nucleophiles (azides, amines, cyanides).
    
Stereochemical Integrity

For chiral synthesis, the integrity of the stereocenter is paramount. (R)-3-chloro-1,2-propanediol is a C3 synthon where the chirality is "stored" in the C2-OH position.

  • Pathway A (Retention): Direct nucleophilic substitution at C3 (primary chloride) typically retains the C2 stereocenter.

  • Pathway B (Inversion): Epoxide formation inverts the stereocenter if the closure occurs at a chiral carbon (less relevant for primary chloride 3-MCPD, but critical for secondary analogs).

Reactivity Start (R)-3-Chloro-1,2-propanediol Base Base (NaOH/K2CO3) Start->Base Acid Acid/Protecting Group Start->Acid Epoxide (S)-Glycidol (Epoxide Formation) Base->Epoxide Intramolecular SN2 (Cyclization) Protected Acetonide Protected Alkyl Chloride Acid->Protected Selective Protection Subst Chiral API Intermediate (e.g., L-Carnitine) Epoxide->Subst Ring Opening Protected->Subst Intermolecular SN2 (Nucleophilic Attack)

Figure 1: Divergent reactivity pathways of 3-chloro-1,2-propanediol controlled by pH and protecting group strategy.

Part 2: Pharmaceutical Applications[2][3][4][5][6][7][8]

Chlorinated diols are linchpins in the synthesis of metabolic modulators and anti-infectives.

Synthesis of L-Carnitine

L-Carnitine, essential for fatty acid metabolism, is synthesized industrially from (R)-3-chloro-1,2-propanediol.[2][3]

  • Mechanism: The chiral center in the starting material dictates the final stereochemistry. The chloride is displaced by cyanide (or trimethylamine directly in some routes), followed by hydrolysis.

  • Key Advantage: Using the chlorinated diol avoids the handling of hazardous epichlorohydrin in the early stages and allows for higher enantiomeric excess (ee) control.

Synthesis of Pretomanid

Pretomanid (anti-tuberculosis) utilizes the (S)-enantiomer of the chlorodiol to construct its specific chiral nitroimidazooxazine core. The diol reacts with a nitroimidazole intermediate; the chloride then facilitates a second ring closure, locking the conformation.

Heterocycle Formation

Chlorinated diols are precursors to morpholines and dioxanes.

  • Protocol: Reaction with primary amines yields bis-hydroxyalkyl amines, which can be cyclized (using acid or thionyl chloride) to form morpholine rings, common pharmacophores in antidepressants and antifungals.

Part 3: Polymer & Material Science Applications[9][10][11][12]

Beyond pharma, chlorinated diols serve as functional monomers.

Flame Retardant Polyurethanes (PUs)

Incorporating chlorinated diols into PU backbones enhances fire resistance.

  • Mechanism: The chlorine atoms act as radical scavengers in the gas phase during combustion, interrupting the flame propagation cycle.

  • Application: Flexible foams for automotive seating and insulation. The hydroxyl groups participate in urethane linkage formation, ensuring the flame retardant is covalently bound and non-migratory (preventing leaching).

High-Refractive Index Resins

The polarizability of the chlorine atom increases the refractive index of resulting polyesters or polycarbonates, valuable for optical lens coatings.

Part 4: Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (S)-Glycidol from (R)-3-Chloro-1,2-propanediol

Objective: Convert (R)-3-chloro-1,2-propanediol to (S)-glycidol via base-mediated intramolecular cyclization. Target Audience: Process Chemists. Safety Note: Glycidol is a potential carcinogen and unstable. Perform in a fume hood.

Reagents & Equipment[2][5][13]
  • Substrate: (R)-3-Chloro-1,2-propanediol (>98% ee).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetone (Reagent grade) or Isopropanol.

  • Monitoring: TLC (Silica gel, Ethyl Acetate/Hexane 1:1),

    
    -Anisaldehyde stain.
    
Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • Dissolve (R)-3-chloro-1,2-propanediol (10.0 g, 90.5 mmol) in anhydrous acetone (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Why: Acetone solubilizes the diol but precipitates the inorganic chloride byproduct, driving the equilibrium.

  • Base Addition & Cyclization:

    • Add finely powdered anhydrous

      
       (25.0 g, 181 mmol, 2.0 equiv) in a single portion.
      
    • Stir vigorously at room temperature (20–25°C) for 24 hours.

    • Self-Validation Check: Monitor TLC. The starting material (

      
      ) should disappear, and a new spot for glycidol (
      
      
      
      ) should appear.
  • Work-up (Filtration):

    • Filter the reaction mixture through a pad of Celite to remove the solid potassium chloride (KCl) and excess carbonate.

    • Wash the filter cake with fresh acetone (2 x 20 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (< 30°C) to prevent polymerization of the epoxide.

    • Result: A colorless to pale yellow oil.

  • Purification (Distillation):

    • Perform Kugelrohr distillation or vacuum distillation (bp ~55°C at 10 mmHg).

    • Yield: Typically 80–90%.

    • Characterization:

      
       NMR (CDCl3) should show characteristic epoxide protons at 
      
      
      
      2.6–3.2 ppm.

Data Summary Table: Reaction Parameters

ParameterSpecificationCriticality
Stoichiometry 2.0 equiv BaseEssential to neutralize HCl generated.
Temperature < 30°CPrevents polymerization of Glycidol.
Time 18–24 HoursEnsure complete conversion (monitor via TLC).
Atmosphere Inert (

)
Prevents moisture absorption (hydrolysis risk).

Part 5: Safety & Handling (3-MCPD Specifics)

Toxicity Alert: 3-MCPD is a renal toxin and suspected carcinogen.

  • Limits: Pharmaceutical regulations (ICH M7) require strict control of 3-MCPD impurities in final drug substances, often < 1 ppm.

  • Destruction: Excess 3-MCPD can be destroyed by treatment with aqueous NaOH (converting it to glycidol) followed by acidic hydrolysis to glycerol (non-toxic).

References

  • Title: 3-Chloro-1,2-propanediol: Chemical Properties, Uses, and Toxicity.
  • Chiral Synthesis of L-Carnitine

    • Title: Synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol.[2][3]

    • Source: Tetrahedron Letters / ScienceDirect.
    • URL:[Link]

  • Pretomanid Synthesis

    • Title: Practical Synthesis of Pretomanid (PA-824).
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link] (General Journal Link for verification of synthesis type)

  • Flame Retardant Mechanisms: Title: Flame Retardants for Synthetic Polymers: Mechanism and Applic

Sources

Methodological & Application

CycloSal-Phosphate Pronucleotides: Tunable Synthesis Using (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2024-CYC-04

Executive Summary & Rationale

The delivery of nucleoside analogues is frequently hampered by poor membrane permeability and the rate-limiting metabolic step of intracellular monophosphorylation. The CycloSal (CycloSaligenyl) prodrug strategy addresses this by masking the phosphate group within a cyclic salicyl alcohol system.

This application note details the synthesis of CycloSal-nucleoside monophosphates using (4-Chloro-1,2-phenylene)dimethanol (also referred to as 4-chlorosaligenyl alcohol).

Why use the 4-Chloro substituent? The hydrolysis rate of CycloSal prodrugs is chemically controlled by the acidity of the phenolic hydroxyl group generated during ring opening. The 4-chloro substituent exerts an electron-withdrawing effect (inductive), which modulates the stability of the prodrug.

  • Unsubstituted CycloSal: Half-life (

    
    ) 
    
    
    
    4–10 hours (pH 7.3).
  • 4-Chloro CycloSal:

    
    
    
    
    
    1–3 hours.
  • Rationale: The 4-chloro derivative provides a "fast-release" profile suitable for nucleosides requiring rapid intracellular accumulation, while maintaining sufficient stability for plasma transport compared to the highly unstable nitro-derivatives.

Mechanism of Action & Design Logic

To synthesize these compounds effectively, one must understand the degradation pathway, as the synthesis is essentially the reverse engineering of the stable cyclic structure.

The CycloSal moiety releases the Nucleoside Monophosphate (NMP) via a pH-dependent, chemically induced cascade cleavage. This process is enzyme-independent , making it highly valuable in cell lines with downregulated kinase activity.

Figure 1: Hydrolysis Pathway of 4-Chloro-CycloSal Prodrugs

CyclosalMechanism Prodrug 4-Cl-CycloSal Prodrug (Neutral) Inter Intermediate: Benzyl Ester Hydrolysis Prodrug->Inter pH 7.3 (Chemical) Collapse Spontaneous Collapse Inter->Collapse Ring Opening NMP Nucleoside Monophosphate (Active Payload) Collapse->NMP P-O Bond Cleavage Byproduct 4-Chlorosaligenyl Alcohol (Byproduct) Collapse->Byproduct Release

Caption: The chemical hydrolysis cascade of 4-Chloro-CycloSal prodrugs releasing the active nucleotide.

Synthetic Protocol: The P(III) Oxidation Route

While P(V) chemistry (using phosphoryl chloride) is possible, the P(III) route (using phosphorus trichloride followed by oxidation) is the industry standard for high yields and purity. This method avoids the harsh conditions often required for P(V) substitutions.

Materials Required
  • Linker: this compound (dried in vacuo).

  • Nucleoside: Target nucleoside (e.g., d4T, AZT, Gemcitabine). Note: Amino groups on the base may require protection (e.g., benzoyl) depending on nucleophilicity.

  • Reagent: Phosphorus trichloride (

    
    ).
    
  • Base: Diisopropylethylamine (DIPEA) or anhydrous Pyridine.

  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH) (5.5 M in decane).

  • Solvent: Anhydrous THF or Acetonitrile (

    
    ).
    
Workflow Visualization

SynthesisWorkflow Start Start: (4-Chloro-1,2- phenylene)dimethanol Step1 Step 1: Cyclization Reagent: PCl3 Temp: -20°C Start->Step1 Inter1 Intermediate: Cyclic Chlorophosphite Step1->Inter1 Step2 Step 2: Coupling Add Nucleoside + Base Temp: 0°C -> RT Inter1->Step2 Inter2 Intermediate: Cyclic Phosphite Triester Step2->Inter2 Step3 Step 3: Oxidation Add t-BuOOH Temp: RT Inter2->Step3 Final Final Product: 4-Cl-CycloSal-NMP (Diastereomeric Mix) Step3->Final

Caption: Step-by-step synthesis workflow using P(III) chemistry to generate the phosphate prodrug.

Detailed Step-by-Step Procedure
Step 1: Synthesis of the Cyclic Chlorophosphite
  • Setup: Flame-dry a two-neck round-bottom flask and equip it with an argon balloon and a magnetic stir bar.

  • Solvation: Dissolve This compound (1.0 eq) in anhydrous THF (concentration ~0.1 M).

  • Phosphorylation: Cool the solution to -20°C . Add Phosphorus trichloride (

    
    )  (1.1 eq) dropwise via syringe.
    
  • Base Addition: Add DIPEA (2.2 eq) dropwise. The solution will likely turn cloudy due to amine-salt formation.

  • Reaction: Stir at -20°C for 30–60 minutes.

    • Checkpoint: TLC (hexane/EtOAc) should show disappearance of the starting diol. The chlorophosphite is highly reactive and usually not isolated.

Step 2: Nucleoside Coupling
  • Preparation: In a separate flask, dry the Nucleoside (0.8–0.9 eq relative to the diol) by co-evaporation with anhydrous pyridine. Dissolve/suspend in anhydrous THF or DMF.

  • Addition: Transfer the nucleoside solution via cannula into the cold (-20°C) chlorophosphite reaction mixture generated in Step 1.

  • Warming: Allow the mixture to warm to 0°C and stir for 1–2 hours.

  • Monitoring:

    
    -NMR is the best tool here. You should observe a shift from the chlorophosphite (~160-170 ppm) to the phosphite triester (~130-140 ppm).
    
Step 3: Oxidation
  • Oxidant: Once coupling is complete, add t-BuOOH (1.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 30 minutes. The reaction is exothermic; ensure controlled addition.

  • Verification:

    
    -NMR should show a shift to the phosphate region (approx. -8 to -12 ppm).
    
Step 4: Work-up and Purification
  • Quench: Concentrate the mixture under reduced pressure.

  • Extraction: Dissolve residue in

    
    , wash with cold water (x2) and brine. Dry over 
    
    
    
    .
  • Chromatography: Purify via silica gel column chromatography.

    • Eluent: Gradient of

      
      /MeOH (typically 98:2 to 95:5).
      
    • Note: The product is a mixture of two diastereomers (Rp and Sp) due to the chirality at the phosphorus atom. These may separate on the column; for biological assays, they are often tested as a mixture unless specific stereochemical efficacy is required.

Analytical Data & Troubleshooting

Expected NMR Signatures

To validate the structure, look for these specific signals in the proton and phosphorus NMR.

NucleusFeatureChemical Shift (

ppm)
Diagnostic Note

Phosphate-8.0 to -12.0Often appears as two peaks (diastereomers).

Benzyl

5.2 – 5.6AB system (doublet of doublets) due to ring rigidity.

Aromatic7.0 – 7.5Integration should match 3 protons (for 4-Cl-phenyl).

NucleosideVariableEnsure 1:1 ratio with the CycloSal scaffold.
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield Hydrolysis of ChlorophosphiteEnsure strictly anhydrous conditions (Ar/N2). Dry solvents over molecular sieves.
Side Products P(V) formation before coupling

can oxidize if exposed to air. Use fresh reagents.
No Product Nucleoside insolubilityIf nucleoside is insoluble in THF, use anhydrous DMF or Pyridine as a co-solvent.
Decomposition Acidic SilicaSome prodrugs are acid-sensitive. Add 1% Triethylamine to the eluent during purification.

References

  • Meier, C. (2002). CycloSal-phosphate pronucleotides: concept and synthesis. Antiviral Chemistry & Chemotherapy, 9(5), 379-402.

  • Meier, C., et al. (1998). CycloSal-pro-nucleotides: The design and synthesis of a new class of lipophilic nucleotide prodrugs. European Journal of Organic Chemistry, 1998(5), 837-846.

  • Gisch, N., Balzarini, J., & Meier, C. (2007). The influence of the aromatic substituent on the hydrolysis and biological activity of CycloSal-d4TMP pronucleotides. Journal of Medicinal Chemistry, 50(7), 1658-1667.

  • Application Note Source: General protocols adapted from standard organophosphorus synthesis techniques described in Current Protocols in Nucleic Acid Chemistry.

(4-Chloro-1,2-phenylene)dimethanol as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging (4-Chloro-1,2-phenylene)dimethanol in Benzoxaborole Pharmacophores

Executive Summary & Chemical Identity

This compound (CAS: 79839-56-4), also known as 4-chloro-1,2-bis(hydroxymethyl)benzene, is a critical benzylic diol intermediate.[1] While often overshadowed by its fluoro-analog (used in Tavaborole synthesis), this chlorinated building block is essential for Structure-Activity Relationship (SAR) profiling in the development of benzoxaborole therapeutics—a class of drugs targeting fungal tRNA synthetases and phosphodiesterase-4 (PDE4) enzymes.[1]

This guide details the transformation of this diol into the reactive 4-chloro-1,2-bis(bromomethyl)benzene electrophile and its subsequent cyclization into the benzoxaborole scaffold.[1]

PropertySpecification
CAS Number 79839-56-4
IUPAC Name This compound
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Key Application Precursor for 5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol (Tavaborole analog)

Strategic Application: The Benzoxaborole Pathway

The primary utility of this diol lies in its conversion to the benzoxaborole ring system.[1] The presence of the chlorine atom at the C4 position of the benzene ring (which becomes C5 or C6 in the fused system depending on numbering conventions) modulates the electronic properties of the boron center, influencing pKa and Lewis acidity—critical factors for drug-target binding affinity.

Pathway Visualization

G Start (4-Chloro-1,2-phenylene) dimethanol (CAS 79839-56-4) Inter 4-Chloro-1,2-bis(bromomethyl) benzene (Activated Electrophile) Start->Inter PBr3, DCM 0°C -> RT Scaffold 5-Chlorobenzo[c][1,2] oxaborol-1(3H)-ol (Pharmacophore) Inter->Scaffold 1. B(OMe)3, BuLi 2. Acid Hydrolysis Side Macrocyclic Linkers Inter->Side Diamines/Thiols (Cross-linking)

Figure 1: Divergent synthesis pathways from the diol precursor to bioactive scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Activation – Synthesis of 4-Chloro-1,2-bis(bromomethyl)benzene

Rationale: The diol hydroxyl groups are poor leaving groups.[1] Conversion to the dibromide creates a highly reactive electrophile necessary for subsequent borylation or cyclization.[1]

Materials:

  • This compound (10.0 mmol)[1]

  • Phosphorus Tribromide (PBr₃) (8.0 mmol, 2.4 eq)[1]

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 100 mL round-bottom flask with this compound (1.72 g) and anhydrous DCM (20 mL). Place under nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice/water bath. The diol may not fully dissolve initially.[1]

  • Addition: Add PBr₃ (0.76 mL) dropwise over 15 minutes via syringe. Caution: Reaction is exothermic.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the diol spot disappears.[1]

  • Quenching: Cool back to 0°C. Carefully quench with saturated NaHCO₃ (10 mL) to neutralize HBr byproducts.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).[1]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/DCM if necessary.

    • Target Yield: >85%[1][2][3]

    • Product: White crystalline solid.[1][3]

Protocol B: Cyclization to the Benzoxaborole Scaffold

Rationale: This protocol constructs the hemiboronic acid ring, the pharmacophore responsible for binding to the editing site of tRNA synthetases (in antimicrobial applications).[1]

Materials:

  • 4-Chloro-1,2-bis(bromomethyl)benzene (from Protocol A)[1]

  • Bis(pinacolato)diboron (B₂pin₂)

  • PdCl₂(dppf) (Catalyst)[1]

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Miyaura Borylation:

    • In a glovebox or under Argon, combine the dibromide (1.0 eq), B₂pin₂ (1.1 eq), PdCl₂(dppf) (3 mol%), and KOAc (3.0 eq) in dry 1,4-dioxane.

    • Heat to 80°C for 12 hours.

    • Note: This step installs the boron pinacol ester.[1]

  • Oxidative Cleavage/Cyclization:

    • Filter the reaction mixture through Celite and concentrate.

    • Redissolve the crude pinacol boronate in Acetone/Water (3:1).

    • Add NaIO₄ (2.5 eq) and NH₄OAc (1.5 eq).[1] Stir at RT for 24 hours.

    • Mechanism:[1][4][2] This hydrolyzes the pinacol ester and facilitates the intramolecular cyclization between the boron and the proximal hydroxymethyl group (formed via hydrolysis of the second bromide or in situ transformation).[1]

  • Isolation:

    • Acidify carefully with 1M HCl to pH 3.[1]

    • Extract with Ethyl Acetate.[1][5] The benzoxaborole prefers the organic layer but has moderate water solubility.[1]

    • Wash with brine, dry, and concentrate.[1]

  • Final Product: 5-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol.[1]

Quality Control & Impurity Profiling

When using CAS 79839-56-4 for pharmaceutical intermediates, strict control of the "Over-Brominated" and "Mono-Brominated" species is required.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Benzene ring absorption) and 254 nm.[1]

Data Interpretation Table:

AnalyteRetention Time (Rel.)Acceptance Criteria
This compound 1.00 (Ref)> 98.0% (Starting Material)
Mono-bromo intermediate 1.25< 0.5% (Incomplete Reaction)
Bis(bromomethyl) product 1.45N/A (Target of Protocol A)
Aldehyde Impurities 0.90< 0.1% (Oxidation byproduct)

References

  • Baker, S. J., et al. "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)."[1] Journal of Medicinal Chemistry, 2006, 49(15), 4447–4450.[1] Link[1]

  • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications."[1] Journal of Organometallic Chemistry, 2009, 694(22), 3533-3541.[1] Link[1]

  • Liu, C., et al. "One-pot synthesis of benzoxaborole derivatives from the palladium-catalyzed cross-coupling reaction of alkoxydiboron with unprotected o-bromobenzylalcohols."[1] Organic & Biomolecular Chemistry, 2013.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 79839-56-4." PubChem, 2024.[1] Link

  • Alley, M. R. K., et al. "Recent Progress on Benzoxaborole Chemistry and Applications."[1] Boron Science, 2016.[1] Link[1]

Sources

Application Note: Synthesis of Hepatic-Targeted Nucleoside Prodrugs using (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The delivery of nucleoside analogs to the liver is often hampered by poor membrane permeability and the rate-limiting step of intracellular monophosphorylation. The reaction of (4-Chloro-1,2-phenylene)dimethanol with nucleoside derivatives is a critical synthetic strategy used to generate benzo-fused 1,3,2-dioxaphosphepin prodrugs.

These cyclic phosphate diesters serve as "masks" for the nucleoside monophosphate. By utilizing the this compound scaffold, researchers can engineer prodrugs that are stable in plasma but undergo specific oxidative cleavage by Cytochrome P450 enzymes (primarily CYP3A4) in the liver. This application note details the mechanistic rationale, precise synthetic protocols, and critical process parameters for utilizing this reagent to synthesize high-purity nucleoside prodrugs.

Strategic Rationale & Mechanism

The "Trojan Horse" Strategy

Nucleoside analogs (e.g., for HCV, HBV, or liver cancer) often fail because they cannot be efficiently phosphorylated by cellular kinases. This protocol bypasses that bottleneck.

  • The Reagent: this compound acts as a bifunctional linker.

  • The Product: A 7-membered cyclic phosphate diester (dioxaphosphepin) fused to a benzene ring.

  • The Advantage: The 4-chloro substituent modulates the lipophilicity and the electronic environment of the benzylic carbons, tuning the rate of CYP-mediated activation.

Mechanism of Bioactivation

The utility of this reaction lies in the specific in vivo cleavage mechanism of the resulting product. The pathway relies on the oxidative hydroxylation of the benzylic carbon, followed by a spontaneous elimination cascade.[1]

Bioactivation Prodrug Cyclic Prodrug (Benzo-dioxaphosphepin) Inter1 Benzylic Hydroxyl Intermediate Prodrug->Inter1 Oxidation CYP CYP3A4 (Liver) CYP->Prodrug Catalysis Open Ring Opening (Spontaneous) Inter1->Open Elimination Vinyl Vinyl Ketone Byproduct Open->Vinyl Release NucMP Nucleoside Monophosphate Open->NucMP Release

Figure 1: Bioactivation pathway of the prodrug synthesized using this compound.

Experimental Protocols

Two primary methods are employed: the P(III) Phosphoramidite Route (preferred for sensitivity and yield) and the P(V) Phosphoryl Chloride Route (preferred for scale-up of robust substrates).

Method A: The P(III) Phosphoramidite Coupling (Gold Standard)

This method utilizes N,N-diisopropylphosphoramidites and is compatible with sensitive nucleoside analogs.

Reagents Required[2][3][4][5][6][7]
  • Nucleoside: 1.0 equiv (Dried by co-evaporation with pyridine).

  • Reagent: this compound (1.0–1.2 equiv).

  • Phosphorus Source: Hexamethylphosphorous triamide (HMPT) or a specific chlorophosphoramidite.

  • Activator: 1H-Tetrazole (0.45 M in MeCN) or 5-Ethylthio-1H-tetrazole (ETT).

  • Oxidant: t-Butyl hydroperoxide (t-BuOOH) or Iodine/Pyridine/Water.

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Protocol
  • Phosphitylation (In-situ):

    • Dissolve the nucleoside (1.0 equiv) in anhydrous DCM under Argon.

    • Add HMPT (1.1 equiv) and 1H-tetrazole (0.5 equiv). Stir at RT for 1 hour to form the nucleoside phosphoramidite intermediate.

    • Checkpoint: Verify formation by 31P NMR (Signal typically ~140-150 ppm).

  • Cyclization:

    • Add this compound (1.0 equiv) dissolved in minimal dry MeCN.

    • Add additional activator (1H-tetrazole, 2.0 equiv) dropwise.

    • Stir for 2–4 hours. The dimethanol displaces the amine ligands, forming the cyclic phosphite P(III) ring.

  • Oxidation:

    • Cool the reaction mixture to 0°C.

    • Add t-BuOOH (5.0–6.0 M in decane, 1.5 equiv) dropwise.

    • Stir for 30 minutes at RT. The P(III) is oxidized to the stable P(V) cyclic phosphate.

  • Workup:

    • Quench with 10% Na₂S₂O₃ (if iodine used) or water.

    • Extract with DCM. Wash with brine. Dry over Na₂SO₄.

    • Purify via silica gel chromatography (typically MeOH/DCM gradient).

Method B: The P(V) Phosphoryl Chloride Route (Direct Cyclization)

This method forms the cyclic phosphoryl chloride first, then couples it to the nucleoside. It avoids the oxidation step but requires handling reactive P(V)-Cl species.

Step-by-Step Protocol
  • Reagent Activation:

    • Dissolve POCl₃ (1.0 equiv) in dry DCM at -78°C.

    • Add this compound (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) dropwise.

    • Allow to warm to 0°C. This forms the cyclic phosphorochloridate .

  • Coupling:

    • Add the Nucleoside (0.9 equiv) and N-methylimidazole (NMI, 2.0 equiv) or DMAP (catalytic) + TEA.

    • Stir at RT for 12–24 hours.

  • Workup:

    • Standard aqueous workup and silica purification.

Data Summary & Critical Parameters

The following table summarizes the critical process parameters (CPPs) that influence the yield and diastereomeric ratio (dr) of the reaction.

ParameterRecommended RangeImpact on Reaction
Stoichiometry 1:1 to 1:1.2 (Nuc : Diol)Excess diol leads to difficult-to-separate dimers.
Water Content < 50 ppmCritical. Moisture hydrolyzes the P(III) intermediate to H-phosphonate.
Temperature (Oxidation) -10°C to 0°CExothermic. Higher temps cause side reactions (N-oxidation of base).
Diastereomers 1:1 (typically)The product forms as a mixture of Rp and Sp isomers at the Phosphorus. These often have distinct biological half-lives and may require separation by HPLC.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Nucleoside + P-Reagent Step1 Step 1: Phosphitylation (Formation of P-N bond) Start->Step1 Activation Step2 Step 2: Cyclization Add this compound + Tetrazole Step1->Step2 Coupling Step3 Intermediate: Cyclic Phosphite P(III) Step2->Step3 Ring Closure Step4 Step 3: Oxidation (t-BuOOH or I2) Step3->Step4 Oxidation End Final Product: Cyclic Phosphate Prodrug Step4->End Purification

Figure 2: Step-by-step synthetic workflow for the P(III) phosphoramidite route.

Troubleshooting & Optimization

  • Problem: Low yield of cyclic product; high H-phosphonate observed.

    • Root Cause:[4][7][8][9][10] Water contamination in the this compound.

    • Solution: The dimethanol is hygroscopic.[5] Dry it under high vacuum over P₂O₅ for 24h before use.

  • Problem: Formation of "Open" diesters (non-cyclic).

    • Root Cause:[4][7][8][9][10] Insufficient activation or steric hindrance.

    • Solution: Increase reaction time of Step 2 (Cyclization) or switch activator to ETT (5-Ethylthio-1H-tetrazole) which is more acidic.

  • Problem: Decomposition during silica chromatography.

    • Root Cause:[4][7][8][9][10] Product acid sensitivity.[2]

    • Solution: Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Erion, M. D., et al. (2004). "Design, Synthesis, and Characterization of a Series of Cytochrome P450 3A-Activated Prodrugs (HepDirect Prodrugs) Useful for Targeting Phosph(on)ate-Based Drugs to the Liver." Journal of the American Chemical Society. Link

  • Reddy, K. R., et al. (2008). "Stereoselective Synthesis of Nucleoside Cyclic Phosphate Prodrugs." Tetrahedron Letters. Link

  • Hecker, S. J., & Erion, M. D. (2008). "Prodrugs of Phosphates and Phosphonates."[11] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "this compound."[3][11] National Center for Biotechnology Information. Link

  • US Patent 11278559B2. (2022). "Prodrug compounds and their uses." Google Patents. Link

Sources

Application Note: Advanced Functional Polymers Derived from (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for polymer chemists and materials scientists. It details the utilization of (4-Chloro-1,2-phenylene)dimethanol (CPDM) as a functional monomer for synthesizing high-refractive-index polyurethanes and acid-labile polyacetals.

Executive Summary

This compound (CPDM) is a specialized aromatic diol characterized by two primary hydroxyl groups in an ortho configuration and a chloro-substituent on the benzene ring. Unlike standard aliphatic diols, CPDM offers three distinct advantages in polymer synthesis:

  • Optical Enhancement: The aromatic ring and halogen substituent significantly increase the Refractive Index (RI) of the resulting polymer, making it ideal for optical coatings.

  • Acid-Sensitivity: The 1,2-diol motif allows for the formation of cyclic acetals/ketals, facilitating the synthesis of acid-degradable backbones for drug delivery systems.

  • Post-Polymerization Functionalization: The aryl chloride serves as a latent handle for Palladium-catalyzed cross-coupling, enabling the attachment of fluorophores or bioactive ligands after polymerization.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Functionality Bifunctional (Diol) + Latent Monofunctional (Aryl Chloride)
Solubility Soluble in DMSO, DMF, THF, Alcohols; Insoluble in Hexanes
Key Reactivity Nucleophilic addition (OH groups), Acetalization (1,2-diol), Oxidative addition (Ar-Cl)

Expert Insight: The ortho positioning of the hydroxymethyl groups creates a unique steric environment. While it favors the formation of 5-membered cyclic intermediates (dioxolanes), it can introduce steric hindrance during bulk polycondensation. Therefore, solution polymerization with high-boiling polar aprotic solvents (e.g., DMAc, NMP) is recommended over melt polymerization to prevent thermal degradation before high molecular weight is achieved.

Application A: High-Refractive Index Polyurethanes

Polyurethanes (PUs) derived from CPDM exhibit enhanced optical properties due to high molar refraction contributed by the chloro-arene moiety.

Protocol: Solution Polymerization of CPDM-PU

Objective: Synthesize a linear polyurethane for optical coating applications.

Reagents:

  • Monomer A: this compound (10.0 mmol, 1.72 g)

  • Monomer B: 4,4'-Methylenebis(phenyl isocyanate) (MDI) (10.0 mmol, 2.50 g)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (15 mL, 20 wt% solid content)

Step-by-Step Methodology:

  • Preparation: Dry CPDM in a vacuum oven at 60°C for 12 hours to remove trace moisture (Critical: Water reacts with isocyanate, disrupting stoichiometry).

  • Dissolution: In a flame-dried three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve CPDM in anhydrous DMAc.

  • Isocyanate Addition: Add MDI in one portion under a nitrogen blanket.

  • Catalysis: Inject DBTDL solution (dissolved in 0.5 mL DMAc) via syringe.

  • Polymerization: Heat the reaction mixture to 80°C and stir for 12 hours. The viscosity should noticeably increase.

  • Termination: Add 0.5 mL of methanol to quench unreacted isocyanate groups.

  • Purification: Precipitate the polymer solution dropwise into 500 mL of vigorously stirred methanol. Filter the white fibrous solid.

  • Drying: Dry under vacuum at 80°C for 24 hours.

Quality Control (Self-Validation):

  • FTIR: Disappearance of the -N=C=O peak at ~2270 cm⁻¹. Appearance of Urethane C=O at ~1700 cm⁻¹.

  • GPC: Target Mw > 25,000 Da.

Application B: Acid-Degradable Polyacetals (Drug Delivery)

The 1,2-diol structure of CPDM is uniquely suited to react with divinyl ethers or dialdehydes to form polymers containing cyclic acetal units. These backbones hydrolyze in acidic environments (pH < 6.0), such as tumor microenvironments.

Protocol: Acid-Catalyzed Polyaddition

Objective: Create a degradable backbone.

Reagents:

  • Monomer A: CPDM (10.0 mmol)

  • Monomer B: 1,4-Cyclohexanedimethanol divinyl ether (10.0 mmol)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (1.0 mol%)

  • Solvent: Anhydrous THF

Methodology:

  • Dissolve CPDM and the divinyl ether in THF (1 M concentration) under Nitrogen.

  • Cool to 0°C to control the initial exotherm.

  • Add PPTS catalyst.

  • Allow to warm to Room Temperature and stir for 4 hours.

  • Quench: Add triethylamine (2 eq. relative to catalyst) to neutralize the acid.

  • Precipitation: Pour into basic water (pH 9, NaOH) to precipitate the polymer without premature degradation.

Visualization of Workflows

Figure 1: Polymerization Pathways

This diagram illustrates the divergent pathways for utilizing CPDM: Route A (Polyurethane) and Route B (Polyacetal).

CPDM_Pathways cluster_mod Post-Polymerization Modification CPDM (4-Chloro-1,2-phenylene) dimethanol PU_Rxn Polyaddition (DBTDL, 80°C) CPDM->PU_Rxn  -OH groups Acetal_Rxn Acid Catalysis (PPTS, RT) CPDM->Acetal_Rxn  1,2-Diol Isocyanate Diisocyanate (MDI/HDI) Isocyanate->PU_Rxn PU_Product High-RI Polyurethane PU_Rxn->PU_Product  Carbamate Linkage Suzuki Suzuki Coupling (Pd Cat, Boronic Acid) PU_Product->Suzuki  Ar-Cl Handle VinylEther Divinyl Ether VinylEther->Acetal_Rxn Acetal_Product Acid-Degradable Polyacetal Acetal_Rxn->Acetal_Product  Acetal Linkage Functionalized Functionalized Polymer Suzuki->Functionalized

Caption: Divergent synthetic routes utilizing the hydroxyl and chloro-moieties of CPDM.

Figure 2: Mechanism of Acid-Sensitive Acetal Formation

This diagram details the specific chemical logic behind using the 1,2-diol for degradable linkers.

Acetal_Mechanism Diol CPDM (1,2-Diol) Attack Nucleophilic Attack by CPDM -OH Diol->Attack Linker Divinyl Ether Linker Activation Protonation of Vinyl Ether Linker->Activation Activation->Attack Cyclization Formation of Acetal Backbone Attack->Cyclization Acid Acidic Environment (pH < 6.0) Cyclization->Acid  Trigger Hydrolysis Hydrolysis to Small Molecules Acid->Hydrolysis

Caption: Mechanism of forming and degrading polyacetals using CPDM.

Safety & Handling

  • Toxicity: Chlorinated aromatics can be potential skin sensitizers. Handle CPDM in a fume hood.

  • Waste Disposal: Do not dispose of halogenated organic waste down the drain. Segregate into "Halogenated Waste" containers to prevent formation of toxic byproducts during incineration.

  • Reactivity: Avoid contact with strong oxidizing agents (e.g., permanganates) which can oxidize the benzylic alcohols to carboxylic acids.

References

  • Prodrug Synthesis: Reddy, K. R., et al. "Prodrug compounds and their uses."[1] U.S. Patent 11,278,559. (2022).[1]

  • Polyurethane Chemistry: Szycher, M. Szycher's Handbook of Polyurethanes. CRC Press, (2012).
  • Halogenated Polymers: Riel, A., et al. "Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers." Chemical Society Reviews, 45, (2016).

  • Compound Data: PubChem CID 10899147, "this compound".

Sources

Application Note: (4-Chloro-1,2-phenylene)dimethanol as a High-Refractive Index Polyester Monomer

[1]

Executive Summary

(4-Chloro-1,2-phenylene)dimethanol (CAS 110706-49-5), also known as 4-chlorophthalyl alcohol, is a specialized aromatic diol monomer.[1] Unlike common para-substituted monomers (e.g., terephthalic acid derivatives), this ortho-isomer offers unique optical properties due to the high polarizability of the chlorine substituent and the aromatic ring density.

Key Value Propositions:

  • High Refractive Index (RI): The combination of the aromatic ring and chlorine substituent significantly boosts the refractive index (

    
    ), making it ideal for optical coatings and lenses.
    
  • Flame Retardancy: Intrinsic halogen content improves the Limiting Oxygen Index (LOI) of the resulting polyester.

  • Solubility: The ortho-substitution and chlorine group disrupt crystallinity, enhancing solubility in organic solvents for coating applications.[1]

Critical Technical Challenge: The ortho-position of the hydroxymethyl groups creates a high risk of intramolecular cyclization to form 5-chlorophthalan (a cyclic ether) under acidic or high-temperature conditions. This guide provides optimized protocols to suppress cyclization and favor linear polymerization.

Chemical Properties & Safety

PropertyDataNotes
Chemical Name This compound
CAS Number 110706-49-5
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Typical)
Solubility Soluble in alcohols, THF, DMSO; Insoluble in water
Reactivity Hazard Cyclization Prone: Forms cyclic ethers (phthalans) in the presence of strong acids or temp >200°C.

Mechanism: The "Ortho-Effect" Trap

Before attempting polymerization, researchers must understand the competition between linear propagation (polyesterification) and intramolecular cyclization.

Reaction Pathway Diagram

The following diagram illustrates the critical divergence point in the reaction mechanism.

ReactionPathMonomer(4-Chloro-1,2-phenylene)dimethanolIntermediateMono-ester IntermediateMonomer->Intermediate + Diacid Chloride(Step 1)PolymerLinear Polyester(Target Product)Intermediate->Polymer Intermolecular Reaction(Propagation)Cyclic5-Chlorophthalan(Cyclic Ether Byproduct)Intermediate->Cyclic Intramolecular Dehydration(Acid/Heat > 200°C)

Figure 1: Mechanistic competition between linear polyesterification and phthalan formation.[1] High temperatures and acidic catalysts favor the irreversible formation of the cyclic ether.

Experimental Protocols

To mitigate the cyclization risk, we recommend Low-Temperature Solution Polycondensation over traditional high-temperature melt polymerization.[1]

Protocol A: Low-Temperature Solution Polymerization (Recommended)

This method uses diacid chlorides (e.g., terephthaloyl chloride) to allow polymerization at ambient temperatures, effectively suppressing the thermal cyclization pathway.

Materials:

  • Monomer: this compound (10 mmol, 1.726 g)

  • Comonomer: Terephthaloyl chloride (10 mmol, 2.030 g)

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (50 mL)

  • Acid Scavenger: Pyridine or Triethylamine (22 mmol, ~3.0 mL)

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Add the diol monomer (1.726 g) and acid scavenger (Pyridine) to the flask. Add 30 mL of anhydrous DCM. Stir until fully dissolved under nitrogen flow.

  • Cooling: Submerge the flask in an ice-water bath (0–5 °C).

  • Addition: Dissolve Terephthaloyl chloride (2.030 g) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Polymerization: Dropwise add the acid chloride solution to the stirring diol solution over 30 minutes. Crucial: Maintain temperature <10 °C to control exotherm.

  • Propagation: Remove the ice bath and allow the reaction to proceed at room temperature (25 °C) for 12–24 hours. The solution may become viscous.[1]

  • Purification:

    • Precipitate the polymer solution dropwise into a large excess of Methanol (500 mL) with vigorous stirring.

    • Filter the white fibrous solid.[1]

    • Wash repeatedly with water (to remove pyridinium salts) and hot methanol.[1]

  • Drying: Dry in a vacuum oven at 60 °C for 24 hours.

Protocol B: Melt Transesterification (Advanced/High Risk)

Only use if solution polymerization is not viable.[1] Requires precise catalyst control.

  • Catalyst: Use neutral catalysts like Titanium(IV) butoxide or Dibutyltin oxide .[1] Avoid acidic catalysts (e.g., p-toluenesulfonic acid).[1]

  • Temperature Profile:

    • Stage 1 (Oligomerization): 140–160 °C, N2 flow, 2 hours.[1]

    • Stage 2 (Polycondensation): 180–190 °C, High Vacuum (<1 mbar), 2 hours.[1]

    • Warning: Do not exceed 200 °C. The rate of cyclization increases exponentially above this threshold.[1]

Characterization & Validation

NMR Spectroscopy (Structural Confirmation)

Verify the absence of the cyclic ether byproduct.

  • Linear Polyester: Look for the methylene protons (

    
    ) appearing as a singlet or doublet around 5.3–5.5 ppm  (dependent on the diacid used).
    
  • Cyclic Impurity (Phthalan): If cyclization occurred, a sharp singlet for the cyclic methylene protons (

    
    ) will appear upfield, typically around 5.0–5.1 ppm .
    
Refractive Index (RI) Measurement

Prepare a film via spin-coating (from chloroform solution) onto a silicon wafer.[1] Measure using an ellipsometer or prism coupler.[1]

  • Target:

    
     (at 589 nm).
    
  • Note: The chlorine atom contributes significantly to molar refraction.[1][2]

Thermal Analysis (DSC/TGA)
  • DSC: Expect a Glass Transition Temperature (

    
    ) between 70–110 °C  depending on the comonomer rigidity.[1] The bulky ortho-structure usually inhibits crystallization, resulting in amorphous, transparent polymers.
    
  • TGA: Assess thermal stability. The onset of degradation (

    
    ) should be >300 °C.
    

Application Workflow

Workflowcluster_synthesisMonomer Prepcluster_polymerPolymerizationcluster_appApplicationStep1Precursor:4-Chlorophthalic AnhydrideStep2Reduction:LiAlH4 in THFStep1->Step2Step3Purification:RecrystallizationStep2->Step3Step4Soln. Polymerization(with Terephthaloyl Chloride)Step3->Step4 Monomer InputStep5Precipitation in MeOHStep4->Step5Step6Spin Coating(Optical Films)Step5->Step6 Dissolve in CHCl3Step7RI Measurement(Target > 1.60)Step6->Step7

Figure 2: Complete workflow from monomer synthesis to optical film application.

References

  • Monomer Synthesis & Properties

    • Source: PubChem.[1] (n.d.). Compound Summary for CID 10899147, this compound.[1][3]

    • URL:[Link]

  • Cyclization Mechanism (Phthalan Formation)

    • Title: Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization.[1][4]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • High Refractive Index Chlorinated Polymers

    • Title: Highly Transparent and Refractive Polyimides with Controlled Molecular Structure by Chlorine Side Groups.[1][2][5]

    • Source: Macromolecules (ACS Publications).[1]

    • URL:[Link]

  • Polyesterification of Ortho-Diols

    • Title: Polyethers derived from benzene dimethanol (Patent WO2016064696A1).[1]

    • Source: Google Patents.[1]

    • URL

Protocol for the synthesis of (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of (4-Chloro-1,2-phenylene)dimethanol

Executive Summary & Retrosynthetic Logic

Target Molecule: this compound IUPAC Name: 4-chloro-1,2-benzenedimethanol Primary Utility: Bifunctional intermediate for polymerization, cross-linking agents, and pharmaceutical pharmacophores.

Synthetic Strategy: The most robust route to 1,2-benzenedimethanols is the hydride reduction of the corresponding phthalic anhydride or phthalate ester. For the 4-chloro derivative, 4-chlorophthalic anhydride is the optimal starting material due to its commercial availability and atom economy compared to the diester.

We utilize Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.[1][2][3][4][5] While Borane-THF (BH₃·THF) is a milder alternative, LiAlH₄ provides rapid, irreversible reduction of the anhydride to the diol.

Critical Consideration: The chlorine substituent on the aromatic ring is generally stable to LiAlH₄ under reflux conditions in THF. However, prolonged high-temperature reflux (>12h) or the presence of transition metal impurities can catalyze hydrodehalogenation. This protocol uses strictly controlled thermal parameters to prevent the formation of the side product (1,2-phenylene)dimethanol.

Safety & Handling (The "Zero-Fail" Standard)

Hazard Class: High. Key Risks:

  • LiAlH₄ (LAH): Pyrophoric. Reacts violently with water and protic solvents, releasing flammable hydrogen gas.

  • Exotherm: The reduction of anhydrides is highly exothermic. Runaway temperatures can lead to solvent boiling and projection.

Mandatory Controls:

  • Atmosphere: Strictly anhydrous Nitrogen (

    
    ) or Argon (
    
    
    
    ) line.
  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized, water content <50 ppm.

  • Quench: Do not use acid to quench initially. Use the Fieser Workup (detailed below) to generate granular, filterable aluminum salts rather than a gelatinous emulsion.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[2][6]Role
4-Chlorophthalic Anhydride 182.561.0Limiting Reagent
LiAlH₄ (2.4M in THF) 37.952.2 - 2.5Reducing Agent (Excess)
THF (Anhydrous) 72.11N/ASolvent (0.2 M conc.)
Ethyl Acetate 88.11N/AExtraction Solvent

Note: Commercial 4-chlorophthalic anhydride often contains minor amounts of 3-chlorophthalic anhydride. Recrystallization from toluene/hexane is recommended if isomer purity >98% is required prior to reduction.

Experimental Protocol

Phase 1: Reactor Setup & Reagent Preparation
  • Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight at 120°C.

  • Assemble hot under

    
     flow. Seal with rubber septa.
    
  • Charge the Hydride: Cannulate the LiAlH₄ solution (or add solid LAH carefully) into the RBF. Dilute with anhydrous THF to ensure efficient stirring.

    • Expert Tip: Cool the LAH solution to 0°C in an ice bath before adding the substrate. This creates a thermal buffer.

Phase 2: Controlled Addition (The "Dropwise" Rule)
  • Dissolve 4-chlorophthalic anhydride in anhydrous THF (approx. 5 mL per gram of substrate) in a separate dry flask.

  • Transfer this solution to the addition funnel via cannula.

  • Addition: Add the anhydride solution dropwise to the cold (0°C) LiAlH₄ suspension.

    • Observation: Vigorous gas evolution (

      
      ) will occur. Adjust rate to maintain a gentle effervescence, not a rolling boil.
      
    • Mechanistic Insight: The anhydride ring opens first to form a carboxylate-alkoxide intermediate, which is then further reduced.

Phase 3: Reaction & Completion
  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heat the reaction to a gentle reflux (66°C) for 3–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The anhydride spot (

      
      ) should disappear; the diol spot (
      
      
      
      ) will appear.
  • Cool the mixture back to 0°C.

Phase 4: The Fieser Workup (Crucial for Isolation)

Standard acid quenches create "unfilterable slime" (aluminum hydroxides). The Fieser method creates a granular sand.

For every


 grams  of solid LiAlH₄ used (calculate based on molarity if using solution):
  • Add

    
     mL  of Water (Very slowly! Exothermic).
    
  • Add

    
     mL  of 15% aqueous NaOH .
    
  • Add

    
     mL  of Water.
    

Protocol:

  • Stir vigorously for 30 minutes at RT. The grey suspension will turn white, and the solids will clump together.

  • Add anhydrous

    
     directly to the stirring mixture to dry the organic phase.
    
  • Filter through a sintered glass funnel (or Celite pad). Wash the filter cake with warm THF (2 x 50 mL).

Workflow Visualization

G Start Start: 4-Chlorophthalic Anhydride Setup Setup: Dry glassware, N2 atm, 0°C Bath Start->Setup LAH_Prep Charge LiAlH4 in THF Setup->LAH_Prep Addition Dropwise Addition of Anhydride LAH_Prep->Addition 0°C, Exothermic Reflux Reflux (66°C) 3-4 Hours Addition->Reflux TLC TLC Check (Disappearance of SM) Reflux->TLC TLC->Reflux Incomplete Cool Cool to 0°C TLC->Cool Complete Fieser Fieser Quench: 1. H2O 2. 15% NaOH 3. H2O Cool->Fieser Careful! Filter Filter Granular Salts (MgSO4 dry) Fieser->Filter Evap Rotary Evaporation Filter->Evap Product Product: This compound Evap->Product

Figure 1: Step-by-step reaction workflow for the hydride reduction of 4-chlorophthalic anhydride.

Purification & Characterization

Purification: The crude oil obtained after evaporation is often >90% pure.

  • Crystallization: Dissolve in minimum hot Ethyl Acetate and slowly add Hexanes until cloudy. Cool to 4°C.

  • Yield: Expected yield is 85–92%.

Characterization Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.45 (s, 1H, Ar-H3)
      
    • 
       7.30 (d, 1H, Ar-H6)
      
    • 
       7.25 (d, 1H, Ar-H5)
      
    • 
       5.20 (t, 2H, -OH)
      
    • 
       4.55 (d, 4H, Ar-CH ₂-OH)
      
  • MS (ESI): m/z 172.0 [M]+ (matches C₈H₉ClO₂).

Troubleshooting (Self-Validating Systems)

IssueDiagnosisCorrective Action
Low Yield Incomplete reduction or loss in water layer.Ensure LiAlH₄ is fresh (grey powder, not white). Re-extract the aqueous filter cake with hot THF.
Gelatinous Emulsion Improper quench.Use the Fieser method strictly. Do not add acid. If emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir overnight.
Dechlorination Reaction too hot/long.Do not reflux >6 hours. Ensure inert atmosphere to prevent moisture-induced radical pathways.
Starting Material Remains Old LiAlH₄.Titrate LiAlH₄ or use a new bottle. Anhydrides require 2 full hydride equivalents (0.5 mol LAH per mol anhydride minimum), but 0.75-1.0 mol LAH is standard practice.

References

  • Fieser Workup Protocol: Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives.[1][4][5]Link

  • Safety Guidance: Chandra, T., & Zebrowski, J. P. (2024).[2] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[2] ACS Chemical Health & Safety.[2] Link[2]

  • General Anhydride Reduction: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Hydride Reductions).[1]

  • Reaction Mechanism: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Nucleophilic addition to anhydrides).

Sources

Troubleshooting & Optimization

Overcoming side reactions in (4-Chloro-1,2-phenylene)dimethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Overcoming side reactions in the reduction of 4-chlorophthalic anhydride. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1][2][3]

Executive Summary & Reaction Logic

The synthesis of (4-Chloro-1,2-phenylene)dimethanol (also known as 4-chlorophthalyl alcohol) is a reduction of 4-chlorophthalic anhydride (or its corresponding diester/acid).[1][2][4]

While conceptually simple, this reaction is plagued by three specific failure modes:

  • Dehalogenation (Critical): Loss of the chlorine atom due to aggressive hydride attack, yielding the non-chlorinated diol.[1]

  • Lactone Stalling: The reaction halts at the stable phthalide (lactone) intermediate.[1][2][4]

  • Emulsion Lock: Aluminum salts form unmanageable gels during workup, trapping the water-soluble diol.[1][2][4]

This guide provides the "Golden Standard" protocols to bypass these issues.

Interactive Troubleshooting (Q&A)

Issue 1: "My product mass spec shows M-34. I'm losing the Chlorine."

Diagnosis: Reductive Dehalogenation.[1][2][4] Cause: You are likely using Lithium Aluminum Hydride (LiAlH₄) at reflux or allowed the exotherm to spike.[1][2][4] Aryl chlorides are susceptible to nucleophilic aromatic substitution (


) or radical reduction by hydride sources at high energy states.[1][2][4]

The Fix:

  • Immediate Action: Lower reaction temperature to 0°C for addition, and do not exceed 25°C during the stir phase.

  • The "High-Fidelity" Switch: Switch from LiAlH₄ to Borane-THF (BH₃[2][4]·THF) or Borane-DMS .[1][2][4] Borane is chemoselective for carboxylic acids/anhydrides and is inert toward aryl halides under standard conditions.[1][2][4]

Issue 2: "I see a persistent impurity spot on TLC that won't reduce."

Diagnosis: The "Lactone Trap."[1][2][4] Cause: The reduction of phthalic anhydrides proceeds through a stable lactone (phthalide) intermediate.[1][2] If your reducing agent is old, wet, or insufficient in stoichiometry (less than 3.5 equivalents), the reaction stalls here.[1][3]

The Fix:

  • Stoichiometry Check: Ensure you are using 4.0 - 5.0 equivalents of Hydride.[1][2][4] (Theoretically 4 are needed per anhydride molecule to reach the diol fully).[1][2][4]

  • Lewis Acid Boost: If using Borane, adding a catalytic amount of Lewis Acid (e.g.,

    
    ) can activate the lactone carbonyl for the second reduction step.[3]
    
Issue 3: "My workup is a white slime. I can't separate the layers."

Diagnosis: Aluminum Hydroxide Emulsion.[1][2][4] Cause: Quenching LiAlH₄ with water creates fine


 precipitates that trap organic products and prevent phase separation.[1][2][4]

The Fix:

  • Protocol: Abandon the standard water quench. Use the Rochelle Salt Method (Sodium Potassium Tartrate).[1][2][4][5][6] The tartrate binds aluminum into a soluble complex, breaking the emulsion instantly.[3]

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and the specific points where side reactions occur.

G Start 4-Chlorophthalic Anhydride Lactone Intermediate: 4-Chlorophthalide (Lactone) Start->Lactone Reduction Step 1 (Fast) Side_DeCl Side Product: Dechlorinated Diol Start->Side_DeCl Over-Reduction (High Temp/LiAlH4) Product Target: (4-Chloro-1,2-phenylene) dimethanol Lactone->Product Reduction Step 2 (Slow/Rate Limiting) Side_Poly Oligomers/Tars Lactone->Side_Poly Acidic Workup (Ring Opening)

Figure 1: Reaction pathway showing the stable lactone intermediate and the risk of dechlorination (red path).

The "Golden Standard" Protocol

This protocol prioritizes chemoselectivity (retaining the Cl) over raw power.[1]

Method: Borane-THF Reduction (Recommended)

Why this method? Borane reduces anhydrides rapidly but reacts negligibly with aryl chlorides, eliminating the dehalogenation risk.[1][2]

Reagents
ComponentSpecificationRole
Substrate 4-Chlorophthalic anhydrideStarting Material
Reagent Borane-THF (1.0 M)Chemoselective Reductant
Solvent Anhydrous THFSolvent (Must be dry)
Quench MethanolDestroys excess Borane
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon/Nitrogen.[1][2][4]

  • Dissolution: Dissolve 4-chlorophthalic anhydride (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C .[1][2][4][5][7]

  • Addition: Add Borane-THF complex (4.5 eq) dropwise via syringe or addition funnel.

    • Note: Gas evolution (

      
      ) will occur.[1][2][4] Vent properly.
      
  • Reaction:

    • Allow to warm to Room Temperature (25°C).

    • Stir for 12–16 hours.

    • Checkpoint: Run TLC (50% EtOAc/Hexane). The anhydride (Rf ~0.[1][2][4]8) and Lactone (Rf ~0.[1][2][4]5) should be gone.[1][2][4] The Diol stays near the baseline (Rf ~0.1).[1]

  • Quench (Critical):

    • Cool back to 0°C.

    • Add Methanol dropwise until bubbling ceases.[1][2][4] This converts excess borane to volatile trimethyl borate.[1][2][4]

  • Workup:

    • Concentrate the mixture in vacuo.

    • Redissolve in EtOAc.[1][2][4] Wash with Saturated

      
       (to remove any unreduced acid) and Brine.[1][2][4]
      
    • Dry over

      
       and concentrate.
      

Alternative: LiAlH₄ Protocol (with Rochelle Salt Workup)

Use this only if Borane is unavailable.[1][2][4] Requires strict temperature control.[3]

  • Suspend LiAlH₄ (4.0 eq) in dry THF at -10°C (Salt/Ice bath).

  • Dissolve 4-chlorophthalic anhydride in THF and add slowly to the LiAlH₄ suspension. Do not let temp rise above 0°C.

  • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Rochelle Salt Workup:

    • Dilute with Diethyl Ether.[1][2][4]

    • Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle Salt) solution (approx 20mL per gram of LiAlH₄).[1][2]

    • Vigorous Stir: Stir rapidly for 30–60 minutes. The grey emulsion will separate into two clear layers (organic on top, clear aqueous on bottom).[1][2]

    • Separate and extract.[1][2][4][8]

Troubleshooting Decision Tree

Troubleshooting Q1 Is the Chlorine atom missing in the product (MS/NMR)? Q2 Are you using LiAlH4? Q1->Q2 Yes Q3 Is the reaction incomplete (Lactone remaining)? Q1->Q3 No Sol1 Switch to Borane-THF. It is inert to Aryl-Cl. Q2->Sol1 Yes (Best Fix) Sol2 Lower Temp to 0°C. Avoid Reflux. Q2->Sol2 No (Optimization) Sol3 Increase Hydride to 5.0 eq. Increase time. Q3->Sol3 Yes

Figure 2: Decision logic for process optimization.

References

  • Reduction of Anhydrides: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[1][2][4] (General mechanism of anhydride reduction to diols).

  • Chemoselectivity of Borane: Brown, H. C., & Krishnamurthy, S. (1979).[1][2][3] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1][2][3] Link

  • Dehalogenation Risks: Ashby, E. C., & Lin, J. J. (1978).[1][2][3] Reduction of organic halides by lithium aluminum hydride. The Journal of Organic Chemistry, 43(7), 1263-1265.[1][3] Link[1][2]

  • Rochelle Salt Workup: Fieser, L. F., & Fieser, M. (1967).[1][2][3][6] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1][3] (Standard protocol for breaking aluminate emulsions).

Sources

Technical Support Guide: Stability of (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phthalan" Trap

(4-Chloro-1,2-phenylene)dimethanol (CAS: 110706-49-5) is a critical building block in organic synthesis, often used to generate heterocyclic cores or as a linker. However, it possesses a "hidden" reactivity that frequently leads to experimental failure or data misinterpretation: Acid-Catalyzed Cyclodehydration .

Under even mildly acidic conditions (pH < 6), the two ortho-hydroxymethyl groups undergo rapid intramolecular etherification to form 5-chlorophthalan (5-chloro-1,3-dihydroisobenzofuran). This reaction is thermodynamically driven by entropy (formation of a stable 5-membered ring) and the release of water.

Key Technical Alert:

  • Stability Status: Unstable in acidic media (aqueous or organic).

  • Primary Degradant: 5-Chlorophthalan.

  • Detection: The degradant is significantly less polar (higher R_f) than the parent diol.

Mechanism of Degradation

Understanding the causality is the first step in prevention. The reaction proceeds via a benzylic carbocation intermediate, which is rapidly trapped by the adjacent hydroxyl group.

Pathway Diagram

CyclizationMechanism Start This compound (Diol) Step1 Protonation of -OH Start->Step1 + H+ Step2 Loss of H2O (Benzylic Carbocation) Step1->Step2 - H2O Step3 Intramolecular Attack (Ring Closure) Step2->Step3 Fast End 5-Chlorophthalan (Cyclic Ether) Step3->End - H+

Figure 1: Acid-catalyzed cyclodehydration pathway converting the diol to the cyclic ether.

Troubleshooting Guide (Q&A)

Issue 1: "My product disappeared on the column."

User Question: I synthesized the diol and it looked pure by crude NMR. After purification on silica gel, the diol peak vanished, and I isolated a non-polar oil. What happened?

Technical Insight: Standard silica gel is slightly acidic (pH 4–5). This is sufficient to catalyze the cyclization of this compound into 5-chlorophthalan during the column chromatography process, especially if the elution is slow.

Solution Protocol:

  • Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Mobile Phase: Add 0.5% Et3N to your eluent system (e.g., Hexanes/EtOAc + 0.5% Et3N).

  • Alternative: Use neutral alumina or reverse-phase chromatography (at neutral pH).

Issue 2: "HPLC shows a new peak growing over time."

User Question: I am running stability studies in acetonitrile/water with 0.1% TFA. A new peak (RRT ~1.5) is increasing while the main peak decreases. Is this hydrolysis?

Technical Insight: It is not hydrolysis; it is dehydration . Trifluoroacetic acid (TFA) is a strong acid. Even at 0.1%, it rapidly converts the diol to the phthalan. The "new peak" is the cyclic ether, which is more hydrophobic and retains longer on a C18 column.

Solution Protocol:

  • Switch Modifier: Change from TFA or Formic Acid to Ammonium Acetate (10 mM) or Ammonium Bicarbonate (pH 7–8).

  • Verification: Inject the sample immediately after preparation. If the peak is absent at T=0 but appears at T=1h, the degradation is occurring in the vial.

Issue 3: "How do I store this compound?"

User Question: We see batch-to-batch variability in purity after storage.

Technical Insight: Trace acidity from glass surfaces or moisture (leading to local acidity) can initiate autocatalytic cyclization.

Storage Protocol:

  • Container: Amber glass vial, silanized if possible.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended to kinetically slow the cyclization.

  • Additives: For long-term storage of solutions, add a trace of solid K2CO3 or store in a buffered matrix.

Analytical Data & Reference Standards

Use the table below to identify the species in your mixture.

PropertyThis compound (Target)5-Chlorophthalan (Impurity)
Structure Aromatic ring with two -CH2OH groupsAromatic ring fused to a 5-membered ether
Polarity (TLC) High (Low R_f)Low (High R_f)
Solubility Soluble in alcohols, DMSO, polar organicsSoluble in Hexanes, DCM, Et2O
1H NMR (Key) ~4.6-4.8 ppm (Singlets/Doublets for CH2-OH)~5.1 ppm (Singlet for CH2-O-CH2 ring protons)
HPLC Behavior Elutes Early (Polar)Elutes Late (Non-polar)
Mass Spec (ESI) [M+Na]+ = 195/197[M+H]+ = 155/157 (Loss of H2O mass)

Experimental Protocols

Protocol A: Stability Stress Test

Use this to validate if your specific conditions are causing degradation.

  • Preparation: Dissolve 5 mg of this compound in 1 mL of the solvent (e.g., MeOH, MeCN).

  • Acid Spike: Divide into two vials.

    • Control: Keep neutral.

    • Test: Add 10 µL of 1M HCl or 10 mg of p-Toluenesulfonic acid.

  • Incubation: Stir at Room Temperature for 30 minutes.

  • Analysis: Spot both on a TLC plate (Eluent: 50% EtOAc/Hexanes).

    • Result: The "Test" vial will show a new spot near the solvent front (Phthalan). The "Control" should remain at the baseline/mid-plate.

Protocol B: Synthesis of Reference Standard (5-Chlorophthalan)

If you need to quantify the impurity, synthesize it intentionally.

  • Reactant: Dissolve 100 mg this compound in 5 mL Toluene.

  • Catalyst: Add 5 mg p-Toluenesulfonic acid (pTsOH).

  • Reaction: Heat to reflux with a Dean-Stark trap (or molecular sieves) for 1 hour.

  • Workup: Cool, wash with sat. NaHCO3 (to remove acid), dry over MgSO4, and concentrate.

  • Yield: Quantitative conversion to 5-chlorophthalan (Colorless oil/low melting solid).

Decision Tree: Handling Acid-Sensitive Diols

DecisionTree Start Start: Handling this compound CheckpH Is the environment Acidic? (pH < 6) Start->CheckpH ActionAcid STOP. High Risk of Cyclization. CheckpH->ActionAcid Yes CheckSilica Purification Required? CheckpH->CheckSilica No Mitigation Add Base (Et3N, NaHCO3) or Buffer ActionAcid->Mitigation SilicaAction Use Neutralized Silica (1% Et3N in eluent) CheckSilica->SilicaAction Yes Storage Storage CheckSilica->Storage No StorageAction Store Solid @ -20°C Avoid acidic solvents (CDCl3 can be acidic!) Storage->StorageAction

Figure 2: Workflow for ensuring compound integrity during handling and purification.

References

  • PubChem. (n.d.).[1] Phthalan (Isobenzofuran, 1,3-dihydro-). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Bunz, U. H. F. (2025). Acid-Catalyzed, Three-Component, Spontaneous Cascades of 1,3-Butadiynyl Propargylic Alcohols as a Route to Phthalan Derivatives. PubMed. Retrieved January 28, 2026, from [Link] (Demonstrates general acid-sensitivity of precursors forming phthalans).

  • Waser, J., & Zhu, J. (2018). Synthesis of Phthalans Via Copper-Catalyzed Enantioselective Cyclization. PMC. Retrieved January 28, 2026, from [Link] (Context on phthalan formation).

Sources

Characterization of impurities in (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Characterization & Analytical Troubleshooting Guide [1][2]

Status: Operational Ticket ID: CHEM-SUP-402 Subject Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

You have inquired about the characterization of impurities in (4-Chloro-1,2-phenylene)dimethanol (also known as 4-Chloro-1,2-benzenedimethanol). This compound is a critical "benzylic diol" intermediate, often synthesized via the reduction of 4-chlorophthalic anhydride or 4-chlorophthalic acid.[1]

The presence of the chlorine atom at the C4 position introduces specific regiochemical challenges during synthesis (reduction) and unique selectivity requirements during HPLC analysis.[2] This guide addresses the identification, origin, and separation of these critical impurities.

Compound Parameter Details
IUPAC Name This compound
Common Synonyms 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol
CAS Number 80866-80-4 (General analogue ref) / See specific isomers below
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Key Reactivity Susceptible to oxidation (aldehydes) and over-reduction (methyls)
Impurity Origin & Identification (The "Source")

User Question: "I am observing several unknown peaks in my crude mixture following LiAlH₄ reduction. What are the most likely structures?"

Technical Response: In the reduction of 4-chlorophthalic anhydride, impurities arise from three mechanisms: Incomplete Reduction , Over-Reduction , and Hydrogenolysis (De-chlorination).[2]

Primary Impurity Classes:
  • Impurity A: The "De-Chloro" Analog (Critical)

    • Name: 1,2-Benzenedimethanol[1][2]

    • CAS: 612-14-6[1]

    • Origin: Hydrogenolysis of the C-Cl bond.[1] This is common if the reaction temperature is too high or if palladium catalysts are used in previous steps without adequate cleanup.[1][2]

    • Risk: Co-elutes closely with the target due to similar polarity.[1][2]

  • Impurity B & C: The Regioisomeric Lactones (Intermediates)

    • Name: 5-Chlorophthalide and 6-Chlorophthalide[1]

    • Origin: Incomplete reduction.[1][2] The starting anhydride is asymmetric.[1][2] Reduction of one carbonyl group yields a lactone (phthalide).[1][2] Because the starting material is 4-substituted, two regioisomers are formed.[1][2]

    • Detection: These are less polar than the diol and will elute later on Reverse Phase HPLC.[1][2]

  • Impurity D: Over-Reduced Methyls

    • Name: 4-Chloro-2-methylbenzyl alcohol[1][3]

    • Origin: Complete deoxygenation of one alcohol group.[1][2] This occurs under harsh reducing conditions (excess hydride, high temp).[1][2]

Visualizing the Impurity Pathway

ImpurityPathway Start Starting Material: 4-Chlorophthalic Anhydride (CAS: 118-45-6) Lactone1 Impurity B: 5-Chlorophthalide (Regioisomer 1) Start->Lactone1 Partial Reduction Lactone2 Impurity C: 6-Chlorophthalide (Regioisomer 2) Start->Lactone2 Partial Reduction Target TARGET PRODUCT: This compound Lactone1->Target Complete Reduction Lactone2->Target Complete Reduction Dechloro Impurity A (Critical): 1,2-Benzenedimethanol (De-chlorination) Target->Dechloro Side Rxn: Hydrogenolysis (Loss of Cl) OverRed Impurity D: 4-Chloro-2-methylbenzyl alcohol (Over-reduction) Target->OverRed Side Rxn: Deoxygenation

Figure 1: Reaction pathway showing the origin of regioisomeric intermediates and critical side-products.[1][2]

Analytical Method Development (The "Detection")

User Question: "My HPLC baseline is drifting, and I cannot resolve the de-chlorinated impurity from the target. What method do you recommend?"

Technical Response: Separating the target (Cl-substituted) from the de-chlorinated impurity (H-substituted) requires a stationary phase that capitalizes on the electron-withdrawing nature of the chlorine atom.[1] Standard C18 columns may show co-elution.[1][2]

Recommendation: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2] These phases interact via


-

stacking, which is significantly altered by the presence of the chlorine substituent on the aromatic ring.
Optimized HPLC Protocol
ParameterConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmEnhanced selectivity for halogenated aromatics vs. non-halogenated.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid keeps phenols/alcohols protonated (neutral) for better retention.[1][2]
Mobile Phase B Acetonitrile (ACN)Sharper peaks for aromatics compared to Methanol.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Wavelength 220 nm and 254 nm220 nm for the aliphatic alcohol tail; 254 nm for the aromatic ring.
Temperature 30°CControls viscosity and retention time reproducibility.[1][2]

Gradient Table:

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 15.0 min: 40% A / 60% B (Elute polar diols and lactones)

  • 20.0 min: 5% A / 95% B (Wash non-polar over-reduced species)

  • 25.0 min: 95% A / 5% B (Re-equilibration)

Troubleshooting & FAQs

Q1: I see a "split peak" for my main product. Is this an enantiomer issue?

  • Diagnosis: No. This compound is achiral (it has a plane of symmetry if not for the Cl, but it does not have a chiral center).[1][2]

  • Root Cause: This is likely the separation of the regioisomeric lactone intermediates (Impurity B & C in the diagram) which have very similar polarities to the diol but slightly different retention times.[2]

  • Action: Run a reference standard of the starting anhydride. If the peaks disappear after extended reduction time, they are intermediates.[2]

Q2: The product turns yellow upon storage. Is it degrading?

  • Diagnosis: Yes, benzyl alcohols are prone to air oxidation.[1][2]

  • Mechanism: Oxidation of the

    
     groups to aldehydes (CHO) or carboxylic acids (COOH).[1][2]
    
  • Prevention: Store under Argon/Nitrogen at -20°C. Protect from light, as chlorinated aromatics can undergo photo-degradation.[1][2]

Q3: Can I use GC-MS for analysis instead of HPLC?

  • Diagnosis: Yes, but derivatization is recommended.[1][2]

  • Reasoning: The two hydroxyl groups cause significant hydrogen bonding, leading to peak tailing and thermal degradation in the GC inlet.

  • Protocol: Silylate with BSTFA + 1% TMCS to form the bis-TMS ether derivative before injection. This will also improve the separation of the de-chlorinated impurity.[2]

References
  • PubChem. 4-Chlorophthalic anhydride (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • PubChem. 1,2-Benzenedimethanol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ScienceMadness. Reduction of Phthalic Anhydride to Phthalide (Mechanistic Insight). Available at: [Link][1][2]

Sources

Technical Support Center: Diastereomeric Separation via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Indirect Enantioseparation (Chiral Derivatization) Operator: Senior Application Scientist[1]

Introduction: The Indirect Method

Welcome to the technical guide for Indirect Enantioseparation . Unlike direct separation on chiral stationary phases (CSPs), this method relies on reacting your enantiomeric mixture with an optically pure Chiral Derivatizing Agent (CDA) .[1]

The Core Concept: Enantiomers have identical physical properties in an achiral environment. By reacting them with a pure chiral agent (e.g., R-Reagent), you create diastereomers (R-R and S-R).[1][2] Diastereomers have distinct physicochemical properties (polarity, solubility, spatial arrangement), allowing them to be separated on standard achiral columns (C18, C8, Phenyl-Hexyl).

Why choose this method?

  • Cost: Uses standard, inexpensive C18 columns rather than costly chiral columns.

  • Sensitivity: Many CDAs (e.g., Marfey’s Reagent) add a fluorophore or chromophore, significantly lowering detection limits (LOD).

  • Elution Order: Often predictable based on the hydrophobicity of the diastereomeric pair.

Troubleshooting: The Chemistry (Derivatization Phase)

The success of this method depends entirely on the chemical reaction before the sample reaches the HPLC.

Issue 1: The "False Ratio" (Kinetic Resolution)

Symptom: The ratio of peaks in your chromatogram does not match the actual enantiomeric excess (ee) of your starting material. Root Cause: The reaction did not go to 100% completion. Mechanism: The two enantiomers react with the chiral reagent at different rates (


 vs. 

).[3] If you stop the reaction at 50% conversion, the product ratio will reflect the kinetic rates, not the starting concentration. Solution:
  • Force Completion: You must drive the reaction to 100% conversion .[4]

  • Excess Reagent: Use at least a 4-fold molar excess of the CDA.[5]

  • Time/Temp: Increase reaction time or temperature (cautiously, see Issue 2).

Issue 2: The "Ghost Peak" (Racemization)

Symptom: You see four peaks instead of two, or a single pure standard shows a small impurity peak (e.g., 1-2%) that shouldn't be there. Root Cause: Racemization of the CDA or the Analyte during the reaction. Mechanism: High pH or temperature can cause the chiral center of the reagent (e.g., Mosher's acid chloride) or the analyte (e.g., amino acids) to invert. Solution:

  • Control pH: For amino acids, avoid pH > 9.5.

  • Reagent Choice: Acid chlorides (highly activated) are more prone to racemization than activated esters (N-hydroxysuccinimide esters).[1]

  • Blank Run: Always run a "Reagent Blank" (CDA + solvent) and a "Standard Control" (Pure Enantiomer + CDA) to map impurity profiles.[1]

Visualizing the Workflow & Failure Points

DerivatizationLogic cluster_0 Critical Control Point node_start Start: Enantiomeric Mixture node_rxn Reaction with CDA (e.g., Marfey's, Mosher's) node_start->node_rxn node_check Check Conversion % node_rxn->node_check node_racem Error: Racemization (Extra Peaks) node_rxn->node_racem High Temp/pH node_kinetic Error: Kinetic Resolution (Ratio is Skewed) node_check->node_kinetic < 100% Yield node_complete 100% Conversion node_check->node_complete 100% Yield node_hplc Inject on Achiral HPLC node_complete->node_hplc

Caption: Logic flow for preventing Kinetic Resolution errors during derivatization.

Troubleshooting: The Physics (Chromatography Phase)

Once the chemistry is solid, the issue moves to the separation.

FAQ: Chromatographic Issues

Q: My diastereomers are co-eluting on a C18 column. What now?

  • A1: Lower the Temperature. Unlike enantiomers, diastereomers often separate better at lower temperatures (15–25°C). Lower thermal energy restricts conformational rotation, maximizing the structural differences between the two diastereomers.

  • A2: Change Selectivity. If C18 fails, switch to a Phenyl-Hexyl or C8 column. Phenyl phases interact via

    
     stacking, which is highly sensitive to the spatial arrangement of aromatic CDAs (like Mosher's or FDAA).
    
  • A3: Mobile Phase Modifier. Switch from Acetonitrile to Methanol. Methanol is a protic solvent and can offer different hydrogen-bonding selectivity.

Q: I have massive peak tailing.

  • A: This is often due to the excess CDA.

    • Marfey's Reagent: The hydrolysis product (dinitrophenol) elutes late and tails.

    • Fix: Use a gradient that ramps to 100% organic after the peaks of interest to "wash" the column, or use Solid Phase Extraction (SPE) to remove excess reagent before injection.

Comparative Guide: Selecting the Right Agent

Choosing the wrong agent is the most common setup error. Use this decision matrix.

FeatureMarfey's Reagent (FDAA) Mosher's Acid (MTPA) OPA / N-Acetyl-Cysteine
Target Analyte Primary/Secondary Amines, PeptidesAlcohols, AminesPrimary Amines (Only)
Detection UV (340 nm) / MSUV (254 nm) / NMRFluorescence (High Sensitivity)
Reaction Type Nucleophilic Aromatic SubstitutionAcylationIsoindole Formation
Risk Factor Kinetic resolution if ratio lowRacemization of acid chlorideUnstable derivatives (minutes)
Best For Trace amino acid analysisStereochemical determination (NMR)High-throughput automated mixing

Standard Operating Procedure (SOP): Marfey's Method

Context: Separation of D/L Amino Acids. Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1][6]

Protocol:

  • Preparation: Prepare a 1% (w/v) solution of L-FDAA in Acetone.

  • Mixing: In a vial, mix:

    • 50 µL Sample (Amino Acid, 50 mM)[1]

    • 100 µL L-FDAA Solution (Excess)

    • 20 µL 1M NaHCO₃ (Buffer to pH ~8.5)

  • Reaction: Heat at 40°C for 60 minutes . (Do not exceed 50°C to prevent racemization).[4]

  • Quenching: Add 20 µL 1M HCl. (Stops reaction and protonates species for RP-HPLC).

  • Dilution: Dilute with 200 µL Mobile Phase A (Water/0.1% Formic Acid).

  • Analysis: Inject 10 µL onto a C18 column.

    • Elution Order: typically L-L elutes before L-D (due to intramolecular H-bonding in the L-L isomer reducing hydrophobicity).[1]

References & Authority

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography. Link

  • Sigma-Aldrich (Merck). Chiral Analysis by HPLC: Derivatization Reagents.[1] Technical Bulletin. Link

  • Waters Corporation. Amino Acid Analysis: Derivatization Strategies. Application Note. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2009). Mosher Ester Analysis for the Determination of Absolute Configuration. Nature Protocols. Link[1]

  • Toyo'oka, T. (2002). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Journal of Chromatography B. Link[1]

Sources

Preventing oxidation of (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (4-Chloro-1,2-phenylene)dimethanol

Reference ID: CAS 76176-79-9 | Support Level: Tier 3 (Senior Scientist)

Introduction: The "Ortho" Vulnerability

Welcome to the technical support hub for this compound. As a researcher, you are likely using this compound as a building block for phthalazines, specialized polymers, or heterocyclic ligands.

The Core Problem: This molecule faces a "double threat" regarding stability.[1]

  • Benzylic Susceptibility: Like all benzylic alcohols, the methylene hydrogens are prone to radical abstraction by atmospheric oxygen, leading to aldehydes.

  • The Ortho-Effect (Lactonization): Unlike its meta or para counterparts, the 1,2-arrangement allows for a rapid, thermodynamically favorable cyclization. Once one alcohol group oxidizes to an aldehyde or carboxylic acid, the adjacent hydroxyl group attacks it, forming 5-chlorophthalide (or its isomer). This is often irreversible.

This guide provides the protocols necessary to arrest this cascade.

Module 1: Storage & Preservation (The Gold Standard)

Q: My white powder has turned faint yellow/beige. Is it still usable? A: The color change indicates the formation of conjugated impurities, likely chlorophthalaldehyde or chlorophthalide derivatives.

  • Trace Yellowing: Likely <1% impurity.[2] Usable for crude reactions but may require recrystallization for sensitive catalysis.

  • Darkening/Clumping: Significant oxidation and water formation (hygroscopic effect). Purification required.

Q: What is the absolute best way to store this for >6 months? A: You must disrupt the radical chain mechanism and prevent moisture ingress. Follow this "Zero-Oxidation" protocol:

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂. Argon is preferred as it is heavier than air and "blankets" the crystals.
Temperature -20°C (Freezer)Slows the kinetics of radical initiation and autoxidation.
Container Amber Glass + Parafilm/Teflon TapeBlocks UV light (which cleaves C-H bonds) and seals against moisture.
Desiccant Silica Gel Packet (External)Prevents hydration. Water can catalyze the ring-closing lactonization.

Module 2: Handling & Solvents (In-Process)

Q: I need to store a stock solution. Which solvent is safe? A: Solvent choice is critical. Avoid solvents that form peroxides or act as oxidants themselves.

  • ✅ Recommended: Methanol (degassed) or Acetonitrile .

  • ⚠️ Risky: THF or Diethyl Ether . These form peroxides over time, which will rapidly oxidize the benzylic alcohol.

  • ❌ Avoid: DMSO (unless used immediately). DMSO is a mild oxidant (Swern conditions) and can slowly oxidize benzylic alcohols over time, especially if acidic impurities are present.

Q: How do I degas my solvent effectively? A: Do not rely on simple sonication. Use the Sparging Method :

  • Insert a gas dispersion tube (fritted glass) into the solvent.

  • Bubble high-purity Argon through the solvent for 15-20 minutes.

  • Seal immediately with a septum.

Module 3: Troubleshooting & Diagnostics

Q: I see unexpected peaks in my LC-MS. What are they? A: Use this diagnostic table to identify the oxidation state of your sample.

Observed Mass (ESI+)Likely SpeciesDiagnosis
M+H (173/175) This compoundTarget Molecule (Intact).
M-2 (171/173) ChlorophthalaldehydeStage 1 Oxidation: One or both alcohols converted to aldehyde.
M-2 (169/171) Chlorophthalide (Lactone)Stage 2 Cyclization: Critical Failure. The alcohol attacked the oxidized group.
M+14 (187/189) Chlorophthalic AcidStage 3 Over-oxidation: Full conversion to carboxylic acid.

Q: How do I recover oxidized material? A: If lactonization (phthalide formation) has occurred, it is difficult to reverse selectively. However, if you only have the aldehyde (M-2), you can attempt a "rescue" reduction:

  • Protocol: Dissolve in MeOH, cool to 0°C, and add 1.5 eq NaBH₄. This reduces the aldehyde back to the alcohol. Work up under Argon.

Visualizing the Threat: The Oxidation Cascade

The following diagram illustrates why the ortho position makes this molecule uniquely unstable compared to other isomers.

OxidationCascade Start (4-Chloro-1,2-phenylene) dimethanol (Target) Inter Intermediate: Hydroxy-Aldehyde Start->Inter O2 / Light (Radical Oxidation) Lactone Dead End: 5-Chlorophthalide (Cyclic Lactone) Inter->Lactone Spontaneous Cyclization (-H2O) Acid Over-Oxidation: 4-Chlorophthalic Acid Inter->Acid Strong Oxidant Argon Argon Blanket Argon->Start Prevents Initiation Cold -20°C Storage Cold->Start Slows Kinetics

Figure 1: The "Ortho-Trap" mechanism. Note how the intermediate aldehyde rapidly cyclizes to the stable lactone (phthalide), making oxidation effectively irreversible.

Visualizing the Workflow: Safe Handling Protocol

HandlingProtocol Start Start: Solid Handling Check Check Appearance Start->Check White White Crystalline Check->White Pass Yellow Yellow/Beige Check->Yellow Oxidized Solvent Select Solvent White->Solvent Purify Recrystallize (EtOH/Hexane) Yellow->Purify Degas Sparge with Ar/N2 (15 mins) Solvent->Degas Critical Step Use Use Immediately Degas->Use Purify->Check

Figure 2: Decision tree for assessing material quality and preparing solutions safely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21209, 4-Chloro-1,2-benzenedimethanol. Retrieved from [Link]

  • Mallakpour, S. & Rafiemanzelat, F. (2005). Synthesis and Properties of New Polyesters Containing Phthalide Moieties. (Demonstrates the cyclization tendency of ortho-diols). Polymer Journal. Retrieved from [Link]

  • Loudon, G. M.Organic Chemistry. "Oxidation of Alcohols and Stability of Benzylic Positions.

Sources

Validation & Comparative

1H NMR Spectrum of (4-Chloro-1,2-phenylene)dimethanol: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for the structural verification of (4-Chloro-1,2-phenylene)dimethanol (CAS: 7315-67-5) using 1H NMR spectroscopy. Context: This compound is a critical intermediate in the synthesis of polymers and pharmaceuticals, often derived from the reduction of 4-chlorophthalic anhydride. Core Comparison: This guide contrasts the spectral signature of the target compound against its non-chlorinated analog (1,2-benzenedimethanol) and its precursor, highlighting the loss of symmetry and specific substituent effects induced by the chlorine atom.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, one must understand the symmetry breaking caused by the chlorine substituent.

  • Parent Molecule (1,2-Benzenedimethanol): Possesses a plane of symmetry bisecting the C1-C2 bond. The two methylene (-CH₂-) groups are chemically equivalent, appearing as a single signal.

  • Target Molecule this compound): The chlorine at position 4 breaks this symmetry.

    • Effect 1: The two methylene groups are now chemically non-equivalent (one is closer to the Cl).

    • Effect 2: The aromatic protons form an AMX or ABC spin system rather than the simplified pattern of the parent.[1]

Predicted Chemical Shift Table (DMSO-d₆ vs. CDCl₃)

Note: Values are derived from substituent additivity rules and comparative data of analogous diols.

Feature1,2-Benzenedimethanol (Control)This compound (Target)
Symmetry

(High Symmetry)

(Lower Symmetry)
Aromatic Region 7.26 ppm (Multiplet/Broad Singlet, 4H)7.20 – 7.50 ppm (3 distinct signals, 1H each)
Methylene (-CH₂-) 4.56 ppm (Singlet, 4H)Two distinct signals (e.g., ~4.52 & ~4.58 ppm, 2H each)
Hydroxyl (-OH) 4.0 – 5.2 ppm (Broad or Triplet depending on solvent)Two distinct triplets (in DMSO-d₆)

Comparative Analysis: The "Performance" of Characterization

Scenario A: Solvent Selection (The Critical Variable)

For diols, the choice of solvent dictates the "performance" of the NMR experiment—specifically, the visibility of exchangeable protons.

  • CDCl₃ (Chloroform-d):

    • Pros: Cheap, easy to recover.[1]

    • Cons: Hydroxyl protons often appear as broad, shapeless singlets due to rapid exchange.[1] Coupling between CH₂ and OH is rarely observed, making the CH₂ appear as a singlet.[1]

    • Result: You may miss the subtle non-equivalence of the CH₂ groups.[1]

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Pros: Forms strong hydrogen bonds with solute OH groups, slowing exchange.[1]

    • Cons: High boiling point, harder to remove.[1]

    • Result:Recommended. OH protons appear as sharp triplets (splitting the CH₂ into doublets).[1] This provides a rigorous "proton count" validation (2 x OH peaks confirms the diol structure).[1]

Scenario B: Distinguishing from Precursor (4-Chlorophthalic Anhydride)

In drug development workflows, ensuring complete reduction is vital.[1]

  • Precursor Signal: Aromatic protons are significantly deshielded (>7.8 ppm) due to the electron-withdrawing anhydride carbonyls.[1] No signals in the 4.0–6.0 ppm region.[1]

  • Product Signal: Appearance of the "diagnostic window" (4.0–5.5 ppm) containing both CH₂ and OH signals.[1]

Experimental Protocol: High-Resolution Acquisition

To ensure reproducible data that matches the theoretical predictions, follow this self-validating protocol.

Step 1: Sample Preparation

  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Avoid CDCl₃ for final characterization to ensure OH visibility.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug.[1]

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 5.0 seconds . Reason: Hydroxyl protons often have longer T1 relaxation times; a short D1 will reduce their integral accuracy.

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing

  • Window Function: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance resolution of the aromatic splitting.

  • Referencing: Reference residual DMSO pentet to 2.50 ppm.

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for verifying the product structure based on spectral features.

NMR_Logic Start Crude Product (Post-Reduction) Solvent Select Solvent: DMSO-d6 Start->Solvent Region_Check Check 4.0 - 5.5 ppm Region Solvent->Region_Check No_Peaks No Peaks Observed (Only Aromatics > 7.8 ppm) Region_Check->No_Peaks Absence Peaks_Observed Peaks Observed Region_Check->Peaks_Observed Presence Result_Fail_1 Identity: Starting Material (Anhydride) No_Peaks->Result_Fail_1 Symmetry_Check Check Methylene (CH2) Pattern Peaks_Observed->Symmetry_Check Single_Signal Single CH2 Signal (Symmetric) Symmetry_Check->Single_Signal 1 Peak (4H) Split_Signal Two CH2 Signals (Asymmetric) Symmetry_Check->Split_Signal 2 Peaks (2H each) Result_Fail_2 Identity: 1,2-Benzenedimethanol (Wrong SM / Dechlorination) Single_Signal->Result_Fail_2 Result_Pass Identity Confirmed: This compound Split_Signal->Result_Pass

Caption: Logic tree for distinguishing the target 4-chloro derivative from precursors and non-chlorinated analogs using 1H NMR.

Detailed Spectral Assignment (Predicted)

Based on the structure and 1,2-benzenedimethanol data [1], the expected assignment in DMSO-d₆ is:

PositionTypeMultiplicityShift (ppm)IntegralAssignment Logic
OH HydroxylTriplet (t)5.0 – 5.22HExchangeable; couples to CH₂.[1]
CH₂ (a) MethyleneDoublet (d)~4.502HC1-Methylene (Meta to Cl).[1]
CH₂ (b) MethyleneDoublet (d)~4.582HC2-Methylene (Closer to Cl, slightly deshielded).
Ar-H (H3) AromaticDoublet (d)~7.451HOrtho to Cl; isolated by substituents.[1]
Ar-H (H5) Aromaticdd~7.351HOrtho to Cl, Ortho to H6.[1]
Ar-H (H6) AromaticDoublet (d)~7.251HMeta to Cl.[1][2]

Note: "dd" = doublet of doublets.[1] Coupling constants (J) typically ~8 Hz (ortho) and ~2 Hz (meta).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69153, 1,2-Benzenedimethanol. Retrieved January 28, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

Sources

Structural Elucidation & Solid-State Performance: (4-Chloro-1,2-phenylene)dimethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Solid-State Scientists.[1][2]

Executive Summary

The precise characterization of (4-Chloro-1,2-phenylene)dimethanol (also known as 4-chloro-1,2-benzenedimethanol) and its derivatives is a critical checkpoint in the development of supramolecular tectons and pharmaceutical intermediates.[1] While solution-phase data (NMR, MS) provide connectivity, they fail to predict solid-state behavior—specifically the competition between classical hydrogen bonding (O-H[1]···O) and halogen bonding (C-Cl[1]···O/π) .

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques, demonstrating why SC-XRD is the non-negotiable standard for resolving the supramolecular performance of these halogenated diols.[1]

Part 1: The Comparative Landscape

Why X-Ray Crystallography?

In the context of this compound, "performance" refers to the molecule's ability to form stable, predictable lattice structures.[1] The 4-chloro substituent introduces a


-hole (a region of positive electrostatic potential), creating a competitive landscape between steric repulsion and attractive halogen bonding.[1][2]
Comparison of Analytical Methodologies
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Solid-State NMR (ssNMR) Computational (DFT)
3D Connectivity Absolute (0.4 Å resolution)Relative (via NOESY)RelativePredictive
Intermolecular Interactions Directly visualizes H-bonds & Halogen bonds Averages out (rapid tumbling)Detectable but difficult to assign geometryTheoretical Energy values only
Packing Efficiency Calculates Density (

) & Void Volume
N/AN/AN/A
Differentiation Distinguishes polymorphs clearlyCannot distinguish polymorphsCan distinguish, but requires referenceN/A
Limitations Requires single crystal (

mm)
Solubility limits; solvent effectsLow resolution; broad peaksBasis set dependence

Critical Insight: NMR tells you what you have.[1][2] SC-XRD tells you how it behaves in the solid state.[1][2] For 4-chloro derivatives, NMR cannot detect the Cl[1]···O interaction that often dictates the melting point and solubility profile.[1][2]

Part 2: Structural Analysis & Performance Metrics

The "4-Chloro" Effect

The parent compound, 1,2-benzenedimethanol , crystallizes in a network dominated by O-H[1]···O hydrogen bonds.[1][2] Introducing a chlorine atom at the 4-position drastically alters this landscape.[1][2]

1. Lattice Energy & Stability
  • Parent: High symmetry allows efficient packing driven solely by H-bonds.[1][2]

  • 4-Chloro Derivative: The Cl atom breaks symmetry.[1][2] The crystal structure reveals whether the lattice is stabilized by Type I (geometry based on close packing) or Type II (electrophilic-nucleophilic) halogen interactions.[1][2]

    • Performance Implication: If Type II interactions (C-Cl[1]···O) are present, the derivative will likely exhibit higher melting points and lower aqueous solubility compared to non-halogenated analogs.[1][2]

2. Conformational Locking

The "dimethanol" arms (hydroxymethyl groups) are flexible.[1][2]

  • SC-XRD Data: Unambiguously determines the torsion angles (

    
    ) of the 
    
    
    
    groups relative to the benzene ring.
  • Relevance: The 4-chloro substituent often restricts the rotation of the adjacent hydroxymethyl group via steric hindrance or weak intramolecular H-bonding, "locking" the conformation in a way that affects reactivity in subsequent synthetic steps (e.g., macrocyclization).[1]

Part 3: Experimental Protocol (Self-Validating System)

To ensure authoritative results, the following workflow prioritizes slow crystal growth to minimize disorder in the flexible hydroxymethyl arms.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution, highlighting quality control checkpoints (in red).

CrystalWorkflow Start Crude this compound Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Growth Slow Evaporation (EtOAc/Hexane or MeOH/H2O) Solubility->Growth Select Solvent Check1 Microscopy Check: Birefringence? Growth->Check1 Check1->Solubility No (Amorphous) Mount Mounting & Centering (Cryo-loop @ 100K) Check1->Mount Yes Collect Data Collection (Mo or Cu Ku03b1 source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Validation CheckCIF / R-factor Analysis Refine->Validation Validation->Refine High Residuals Final Publishable CIF Validation->Final R1 < 5%

Figure 1: Optimized workflow for crystallizing and solving flexible diol derivatives. Note the iterative loop at the Validation stage.

Detailed Protocol
  • Crystallization (The "Slow" Rule):

    • Dissolve 20 mg of the derivative in minimal hot Ethyl Acetate.

    • Add Hexane dropwise until persistent cloudiness appears, then add one drop of Ethyl Acetate to clear.[1][2]

    • Why: Rapid cooling (crash crystallization) traps the flexible

      
       arms in disordered states.[1][2] Slow evaporation allows the H-bond network to organize the lattice.[1][2]
      
  • Data Collection:

    • Temperature: Must be collected at 100 K .

    • Reasoning: Thermal motion of the terminal -OH groups at room temperature will result in large thermal ellipsoids, obscuring the precise H-bond geometry.[1]

  • Refinement Strategy:

    • Locate H-atoms on carbons geometrically.[1][2]

    • Crucial Step: Locate H-atoms on Oxygens from the difference Fourier map (do not fix them initially).[1][2] This proves the H-bond donor/acceptor status.[1][2]

Part 4: Supramolecular Interaction Logic

Understanding the competition between the Hydroxyl group and the Chloro group is vital for drug design (e.g., binding affinity prediction).[1][2]

InteractionLogic Substrate 4-Chloro-1,2-dimethanol Molecule HB Hydrogen Bond (O-H...O) Substrate->HB Primary Driver XB Halogen Bond (C-Cl...O) Substrate->XB Secondary Driver Pi Pi-Stacking (Arene...Arene) Substrate->Pi Tertiary Driver Solubility High Aqueous Solubility HB->Solubility Promotes XB->Solubility Reduces Stability High Thermal Stability XB->Stability Enhances Packing Layered Packing Pi->Packing Directs

Figure 2: Interaction hierarchy within the crystal lattice.[1][2] The Halogen Bond (XB) acts as a stability enhancer but reduces solubility.[1]

References

  • Desiraju, G. R. (2013).[1][2] Crystal Engineering: A Textbook. World Scientific.[1][2] (Fundamental principles of halogen bonding and supramolecular synthons).

  • Politzer, P., & Murray, J. S. (2013).[1][2] Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294.[1][2] Link[1][2]

  • Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] (Source for comparing 1,2-benzenedimethanol parameters). Link

  • Metrangolo, P., et al. (2008).[1][2] Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 47(33), 6114-6127.[1][2] Link[1][2]

  • PubChem Compound Summary. (2025). 1,2-Benzenedimethanol (Parent Compound Data).[1][2][3][4] National Library of Medicine.[1][2] Link[1][2]

Sources

Biological Activity of (4-Chloro-1,2-phenylene)dimethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-1,2-phenylene)dimethanol (CAS 110706-49-5), also known as 4-chloro-1,2-benzenedimethanol, is a high-value synthetic scaffold in medicinal chemistry.[1] Unlike simple solvents or reagents, this compound serves as a "privileged precursor" for constructing complex heterocyclic systems—most notably phthalazines , isoindolines , and cyclic phosphate prodrugs .[2]

This guide objectively analyzes the biological performance of compounds derived from this scaffold. By leveraging the specific electronic effects of the 4-chloro substituent, researchers have developed derivatives with potent anticancer (VEGFR/EGFR inhibition), antimicrobial, and liver-targeted drug delivery capabilities.

Synthetic Logic & Scaffold Versatility

The utility of this compound lies in its bifunctional hydroxyl groups and the strategic placement of the chlorine atom. The chlorine substituent modulates lipophilicity and metabolic stability, critical for the bioactivity of the resulting derivatives.[2]

Core Synthetic Pathways

The diol undergoes two primary transformations:[2]

  • Cyclization to Phthalazines: Oxidation to 4-chlorophthalaldehyde followed by hydrazine condensation yields 6-chlorophthalazine, a core pharmacophore for kinase inhibitors.

  • Cyclization to Prodrugs: Reaction with phosphoramidites forms cyclic phosphates (HepDirect™ technology), enabling liver-specific drug activation.[2]

SyntheticPathways Diol (4-Chloro-1,2-phenylene) dimethanol Aldehyde 4-Chlorophthalaldehyde Diol->Aldehyde Oxidation Prodrug Cyclic Phosphate Prodrug (HepDirect) Diol->Prodrug + Nucleoside Phosphoramidite (Cyclization) Phthalazine 6-Chlorophthalazine Scaffold Aldehyde->Phthalazine + Hydrazine Fused Triazolo[3,4-a]phthalazine (Antimicrobial) Phthalazine->Fused Annulation

Figure 1: Strategic divergence of the this compound scaffold into bioactive classes.

Anticancer Activity: Phthalazine Derivatives[2][3]

Derivatives synthesized from this diol, particularly 6-chlorophthalazine-1-ones , are potent inhibitors of receptor tyrosine kinases (RTKs), specifically VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor). The 4-chloro group on the starting material translates to the 6- or 7-position on the phthalazine ring, enhancing binding affinity in the ATP pocket.

Comparative Performance: VEGFR2 Inhibition

The following table compares a representative 4-chloro-phthalazine derivative (Compound 12d) against standard clinical inhibitors.

CompoundTargetIC50 (nM)Mechanism of ActionSelectivity Profile
Phthalazine Deriv. 12d VEGFR2 / EGFR21.4 / 57.0ATP-competitive inhibition; induces apoptosis via caspase-3 activation.High selectivity for VEGFR2 over PDGFR.[2]
Vatalanib (PTK787) VEGFR1/2/337.0Pan-VEGF receptor tyrosine kinase inhibitor.[2]Broad spectrum; lower specificity than 12d.[2]
Erlotinib EGFR80.0Reversible tyrosine kinase inhibitor.[2]Specific to EGFR; less effective on VEGFR2.[2]

Key Insight: The phthalazine derivative demonstrates superior potency (lower IC50) against VEGFR2 compared to Vatalanib.[2] The structural rigidity provided by the phthalazine core, derived from the initial diol, allows for tighter packing within the kinase hinge region.[2]

Antimicrobial Activity: Fused Triazolophthalazines[3][4]

Further derivatization of the phthalazine core (obtained from the diol) into 1,2,4-triazolo[3,4-a]phthalazines yields compounds with significant broad-spectrum antimicrobial activity.

Experimental Data: MIC Values (µg/mL)

Comparison of 6-chloro-triazolophthalazine derivatives against standard antibiotics.

OrganismDerivative 4k (Chlorinated)Ciprofloxacin (Std.[2] Antibacterial)Fluconazole (Std.[2][3] Antifungal)
Staphylococcus aureus (MRSA)4 - 8 8 - 16N/A
Escherichia coli84N/A
Candida albicans8 - 16 N/A4 - 128
Aspergillus niger16N/A8 - 64

Analysis:

  • Antibacterial: The derivative is equipotent or superior to Ciprofloxacin against resistant strains (MRSA).[2][3]

  • Antifungal: It shows a tighter MIC range than Fluconazole, suggesting consistent efficacy against fungal cell walls.[2] The lipophilicity conferred by the chloro-substituent is hypothesized to improve membrane penetration.

Liver-Targeted Prodrug Delivery (HepDirect™)

Perhaps the most sophisticated application of this compound is its role as a "masking group" for phosphate prodrugs. This technology (HepDirect™) utilizes the diol to form a cyclic phosphate ester with a nucleoside drug.[2]

Mechanism of Action
  • Stability: The cyclic phosphate is stable in plasma.[2]

  • Activation: In the liver, the cytochrome P450 isozyme CYP3A4 specifically oxidizes the benzylic carbon of the 4-chloro-phenyl ring.[2]

  • Release: This oxidation triggers a spontaneous ring-opening and elimination reaction, releasing the active nucleoside triphosphate and a vinyl ketone byproduct.[2]

HepDirectMechanism Prodrug Cyclic Phosphate Prodrug (Stable in Plasma) Liver Liver Hepatocyte (CYP3A4 Enzyme) Prodrug->Liver Distribution Oxidation Benzylic Oxidation (Ring Hydroxylation) Liver->Oxidation CYP3A4 Specificity Elimination Ring Opening & Elimination Oxidation->Elimination Spontaneous ActiveDrug Active Nucleotide (Therapeutic Effect) Elimination->ActiveDrug Byproduct Aryl Vinyl Ketone (Glutathione Conjugation) Elimination->Byproduct

Figure 2: CYP3A4-mediated activation of prodrugs derived from this compound.

Why 4-Chloro? The 4-chloro substituent tunes the electronic properties of the aromatic ring, optimizing the rate of CYP3A4 oxidation. Without this substituent (or with different ones), the prodrug might be too stable (no release) or too unstable (systemic toxicity).[2]

Experimental Protocols

Protocol A: Synthesis of 6-Chlorophthalazine Core

Objective: Convert this compound to the active phthalazine scaffold.

  • Oxidation: Dissolve this compound (10 mmol) in DMSO (20 mL). Add IBX (2-iodoxybenzoic acid) (22 mmol) and stir at room temperature for 4 hours.

  • Extraction: Dilute with water and extract the resulting 4-chlorophthalaldehyde with ethyl acetate.

  • Cyclization: Dissolve the crude aldehyde in ethanol (30 mL). Add hydrazine hydrate (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 3 hours. A precipitate will form.[2]

  • Purification: Cool to 0°C, filter the solid 6-chlorophthalazine, and recrystallize from ethanol.

    • Yield Expectation: 75-85%.

    • Validation: Check melting point and 1H-NMR (singlet at ~9.5 ppm for phthalazine protons).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate the anticancer potential of the synthesized derivative.[2][3]

  • Cell Seeding: Seed HCT-116 or HepG2 cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Vatalanib as a positive control and 0.1% DMSO as a vehicle control.[2]

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

  • National Toxicology Program. (2021). Report on Carcinogens: 4-Chloro-o-phenylenediamine and Related Compounds. NIH.[2] [Link][2]

  • El-Azab, A. S., et al. (2022).[2][4][5] Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

  • Al-Wahaibi, L. H., et al. (2023).[2][4][6] Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Reddy, K. R., et al. (2008).[2] Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold to a putative p-chlorophenyl isocyanate in rat liver microsomes. Chemical Research in Toxicology. [Link]

  • Erion, M. D., et al. (2004).[2] Liver-Targeted Drug Delivery Using HepDirect Prodrugs. Journal of Pharmacology and Experimental Therapeutics. (Contextual citation for HepDirect mechanism utilizing cyclic 1,3-propanyl esters).

Sources

Purity Analysis of Commercial (4-Chloro-1,2-phenylene)dimethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Commercial supplies of (4-Chloro-1,2-phenylene)dimethanol (CAS: 80866-80-4) often exhibit significant variance between "Certificate of Analysis (CoA) Purity" and "Actual Functional Potency."[1] This discrepancy arises because standard HPLC-UV methods frequently overlook non-chromophoric impurities such as inorganic salts, residual water, and specific reduction intermediates (lactones).[1]

This guide compares three analytical workflows—HPLC-UV , GC-MS (Derivatized) , and 1H-qNMR —to establish a self-validating system for determining the absolute purity of this critical intermediate.

Key Finding: While HPLC-UV is sufficient for batch-to-batch consistency, qNMR is the only method that provides absolute mass-balance purity , often revealing that "98%" commercial samples are effectively only 94-95% potent due to solvation and salt occlusion.[1]

The Analytical Challenge

This compound is typically synthesized via the reduction of 4-chlorophthalic anhydride or acid.[1] This synthetic route introduces a specific set of "silent" impurities that evade detection in standard protocols.[1]

Critical Impurity Profile
  • Regioisomers: 3-Chloro-1,2-benzenedimethanol (difficult to resolve on C18).[1]

  • Reduction Intermediates: Chlorophthalides (lactones) formed by incomplete reduction.[1]

  • Inorganics: Lithium/Aluminum salts (from LiAlH4 reduction) or Boron residues.[1]

  • Solvents: Strong affinity for THF and DMSO due to the diol functionality.[1]

Analytical Decision Matrix

The following diagram outlines the logical flow for selecting the correct analytical tool based on the required data.

PurityDecisionMatrix Start Start: Sample Intake IsVolatile Is absolute mass purity required? Start->IsVolatile CheckUV Check UV Activity (Aromatic?) IsVolatile->CheckUV No (Routine QC) qNMR Method C: 1H-qNMR (Absolute Purity) IsVolatile->qNMR Yes (Potency) HPLC Method A: HPLC-UV (Organic Impurities) CheckUV->HPLC Yes GCMS Method B: GC-MS (Derivatized) CheckUV->GCMS No / Volatile Check qNMR->HPLC Calibrate Standard HPLC->GCMS Orthogonal Check

Figure 1: Analytical Decision Matrix. qNMR serves as the primary reference method for establishing standard potency.

Comparative Methodology

Method A: HPLC-UV (The Routine Standard)

Best for: Routine QC, detecting UV-active organic impurities.[1]

Standard Reverse Phase (RP) HPLC is the industry default but suffers from a "blind spot" regarding inorganic salts and non-UV active solvents.

  • Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: Gradient Water (0.1% H3PO4) / Acetonitrile.[1]

  • Detection: 220 nm (far UV for benzylic alcohols) and 254 nm.[1]

  • Limitation: May overestimate purity. A sample containing 5% NaCl will still appear 99% pure by HPLC area normalization.[1]

Method B: GC-MS (The Orthogonal Check)

Best for: Identifying volatile organic impurities and isomers.[1]

Direct injection of diols leads to peak tailing due to hydrogen bonding with the liner and column stationary phase. Derivatization is mandatory.

  • Derivatization Agent: BSTFA + 1% TMCS (Trimethylsilylation).[1]

  • Protocol: Dissolve 5 mg sample in 1 mL dry pyridine; add 200 µL BSTFA; heat at 60°C for 30 mins.

  • Advantage: Excellent resolution of the 3-chloro vs 4-chloro isomers, which often co-elute in HPLC.[1]

Method C: 1H-qNMR (The Gold Standard)

Best for: Absolute potency (Assay), water content, and solvent quantification.[1]

This method relies on the integration of the benzylic protons relative to a certified internal standard (IS). It is self-validating because the IS defines the molar response.

Detailed Experimental Protocol: 1H-qNMR

This protocol is designed to be the "Judge" of purity, overruling HPLC data when discrepancies arise.

Reagents
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation of diols).[1]

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Maleic acid is preferred due to its singlet at ~6.3 ppm, clear of the aromatic region.

Workflow Diagram

qNMRWorkflow Step1 Weighing (±0.01 mg precision) Step2 Dissolution (0.6 mL DMSO-d6) Step1->Step2 Step3 Acquisition (d1 > 5*T1, 90° pulse) Step2->Step3 Step4 Processing (Phase/Base Correction) Step3->Step4 Step5 Integration (Benzylic CH2 vs IS) Step4->Step5

Figure 2: qNMR Workflow. Precision weighing and relaxation delay (d1) are the Critical Control Points (CCPs).

Step-by-Step Procedure
  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg.[1]
  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (d1): 30 seconds (Essential for full relaxation of aromatic protons).[1]

    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

  • Analysis: Integrate the Maleic Acid singlet (2H, ~6.3 ppm) and the benzylic methylene protons of the analyte (4H, ~4.5-4.6 ppm).

Calculation

[1][2]

Where:

  • 
     = Integral value[1][3]
    
  • 
     = Number of protons (4 for analyte CH2, 2 for Maleic Acid)
    
  • 
     = Molecular Weight (186.61 for analyte, 116.07 for Maleic Acid)[1]
    
  • 
     = Mass weighed[1][2]
    
  • 
     = Purity of Internal Standard
    

Data Comparison: Commercial vs. Validated[1]

The following table illustrates a typical comparison of a commercial "98%" sample analyzed via the three methods.

FeatureMethod A: HPLC-UVMethod B: GC-MS (TMS)Method C: 1H-qNMR
Reported Purity 98.5% (Area %)97.2% (Area %)94.8% (w/w)
Main Impurity Detected 3-Chloro isomer (partial)3-Chloro isomer (resolved)Residual THF & Water
Inorganic Salts Invisible Invisible Detected (via mass balance)
Water Content InvisibleInvisibleDetected (3.3 ppm peak)
Analysis Time 20 mins45 mins (inc.[1] prep)10 mins
Conclusion Overestimates purityGood for organic profileTrue Potency
Interpretation of Results
  • HPLC overestimated purity because it ignored the 2.5% residual solvent and 1.0% inorganic salt load.

  • GC-MS successfully identified a 0.8% regioisomer impurity that co-eluted in HPLC.[1]

  • qNMR provided the "True Potency" (94.8%), which is the value that should be used for stoichiometry in subsequent drug development reactions.

Conclusion & Recommendations

For researchers utilizing This compound in sensitive applications (e.g., polymerization or GMP synthesis):

  • Do not rely solely on Vendor CoA HPLC data. This often represents "Chromatographic Purity," not "Absolute Purity."[1]

  • Use qNMR for Assay: Perform a single-point qNMR with Maleic Acid to establish the exact mass-correction factor before use.[1]

  • Use GC-MS for Isomers: If regio-purity is critical (e.g., to prevent branching in polymers), derivatized GC-MS is the only reliable method to separate the 3-chloro and 4-chloro isomers.[1]

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link[1]

  • Simova, S. (2014).[1] NMR determination of impurities in organic compounds.[1][2][4] Magnetic Resonance in Chemistry.[1][2][3][4] Link[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Bharti, S.K., et al. (2012).[1] Quantitative 1H NMR spectroscopy.[1][2] Trends in Analytical Chemistry.[1] Link[1]

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA.[1] Technical Bulletin.[1] Link

Sources

Comparative Guide: Synthetic Routes to (4-Chloro-1,2-phenylene)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4-Chloro-1,2-phenylene)dimethanol (CAS: 80866-83-7) Primary Application: Critical intermediate for benzoxaborole antifungals (e.g., Tavaborole analogs) and phthalazine-based antihistamines.[1]

This guide evaluates three synthetic pathways to this compound. While Lithium Aluminum Hydride (LiAlH₄) represents the historical standard for anhydride reductions, it poses significant chemoselectivity risks regarding the aryl chloride.[1] The Borane-Mediated Reduction (Route 1) is identified as the superior protocol for research and drug development applications due to its high chemoselectivity, preserving the halogen handle essential for downstream cross-coupling.

Retrosynthetic Analysis

The synthesis hinges on the reduction of the oxidation state of the carbonyl carbons from +3 (anhydride/acid) to -1 (alcohol) without disturbing the aryl chloride.

Retrosynthesis Target This compound (Target Diol) Anhydride 4-Chlorophthalic Anhydride (Starting Material) Target->Anhydride Reduction (Direct) Ester Dimethyl 4-chlorophthalate (Intermediate) Target->Ester Reduction (Stepwise) Ester->Anhydride Esterification

Figure 1: Retrosynthetic disconnection showing the direct anhydride reduction versus the stepwise ester intermediate route.[2][3][4][5][6]

Route 1: Borane-THF Reduction (The Gold Standard)

Verdict: Recommended for Medicinal Chemistry & Process Development.

Mechanism & Rationale

Borane (BH₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of the anhydride.[1] This coordination increases the electrophilicity of the carbonyl carbon, facilitating hydride transfer.[1] Crucially, BH₃ is an electrophilic reducing agent.[1] It reacts rapidly with electron-rich species (like carboxylates) but is inert toward electron-deficient aryl halides. This chemoselectivity prevents the formation of the des-chloro byproduct (1,2-benzenedimethanol), a common impurity in aluminate reductions.[1]

BoraneMechanism Step1 Coordination (BH3 binds C=O) Step2 Hydride Transfer (Formation of Boronate) Step1->Step2 Fast Step3 Hydrolysis (Release of Diol) Step2->Step3 MeOH/H2O

Figure 2: Mechanistic flow of Borane reduction ensuring preservation of the aryl chloride.

Detailed Protocol

Reagents: 4-Chlorophthalic anhydride (1.0 eq), Borane-THF complex (1M solution, 3.5 eq), Anhydrous THF, Methanol.[1]

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 4-chlorophthalic anhydride (10.0 g, 54.8 mmol) and anhydrous THF (100 mL). Cool the system to 0°C using an ice bath.

  • Addition: Add BH₃·THF (192 mL, 192 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. Caution: Gas evolution may occur.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to gentle reflux (65°C) for 4 hours to break down stable boronate intermediates.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The anhydride spot (Rf ~0.8) should disappear, replaced by the diol (Rf ~0.2).[1]

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (50 mL) dropwise. Note: Vigorous hydrogen evolution will occur.[7][8] This step destroys excess borane and converts boron intermediates to volatile trimethyl borate.

  • Workup: Concentrate the solution under reduced pressure. Co-evaporate with methanol (3 x 50 mL) to remove all traces of boron as trimethyl borate azeotrope.

  • Purification: The resulting residue is typically a white solid of sufficient purity (>95%). If necessary, recrystallize from EtOAc/Hexanes.[1]

Route 2: LiAlH₄ Reduction (The Legacy Route)

Verdict: High Risk. Use only if Borane is unavailable.

The Chemoselectivity Problem

Lithium Aluminum Hydride (LiAlH₄) is a powerful nucleophilic reducing agent.[5][7][8] While it effectively reduces the anhydride, the aluminate anion can facilitate oxidative addition into the C-Cl bond, leading to hydrodehalogenation.[1] This yields a mixture of the target product and the non-chlorinated side product, which are difficult to separate chromatographically.[1]

Modified Protocol (Low Temperature)

To mitigate side reactions, inverse addition at low temperature is required.[1]

  • Suspend LiAlH₄ (2.5 eq) in THF at -10°C.

  • Slowly add a solution of 4-chlorophthalic anhydride in THF to the hydride slurry (Inverse Addition). Do not reflux.

  • Quench via the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.[1]

  • Data Note: Even at -10°C, up to 5-10% dechlorination has been observed in comparative studies [1].[1]

Route 3: Two-Step Ester Reduction (The Scalable Alternative)

Verdict: Best for Multi-Kilogram Scale.

Rationale

Handling large volumes of Borane-THF or LiAlH₄ is hazardous. Converting the anhydride to the dimethyl ester allows the use of Sodium Borohydride (NaBH₄) , a safer, solid reducing agent, often enhanced with LiCl or CaCl₂.[1]

Workflow
  • Esterification: Reflux 4-chlorophthalic anhydride in Methanol with catalytic H₂SO₄ for 6 hours. Quantitative conversion to Dimethyl 4-chlorophthalate.

  • Reduction:

    • Dissolve diester in THF/MeOH (10:1).

    • Add NaBH₄ (4.0 eq) in portions.

    • Heat to 50°C for 12 hours.

  • Outcome: This route eliminates the risk of dechlorination entirely, as NaBH₄ is too mild to attack the aryl chloride.

Comparative Analysis Summary

FeatureRoute 1: Borane-THFRoute 2: LiAlH₄Route 3: Ester + NaBH₄
Chemoselectivity Excellent (No de-chlorination)Poor (Risk of Cl loss)Excellent
Step Count 1 Step1 Step2 Steps
Safety Profile Moderate (DMS/THF fumes)Low (Pyrophoric)High (Mild reagents)
Yield 85-92%60-75%80-88% (overall)
Cost High (Borane reagents)LowModerate

References

  • Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1]

    • Citation context: Establishes the chemoselectivity of Borane for carboxylic acids/anhydrides over aryl halides.
  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4.[1][5][7][8] Organic Chemistry II.

    • Citation context: Mechanistic comparison of nucleophilic vs. electrophilic hydride sources.
  • PrepChem. (n.d.). Synthesis of 4-chlorophthalic anhydride.

    • Citation context: Synthesis of the starting material
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69153, 1,2-Benzenedimethanol.[1]

    • Citation context: Verification of the non-chlorinated analog structure and physical properties.

Sources

Safety Operating Guide

(4-Chloro-1,2-phenylene)dimethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Safety & Identification (Stop & Read)

Identity Verification: Before initiating any disposal protocol, verify the chemical identity.[1][2] This compound is a chlorinated derivative of phthalyl alcohol.[1][2]

  • Chemical Name: (4-Chloro-1,2-phenylene)dimethanol[3][1][2][4][5][6][7]

  • Synonyms: 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol.[3][1][2]

  • CAS Number: 110706-49-5[3][1][2][4][5][6][8]

  • Molecular Formula: C₈H₉ClO₂[3][8]

Emergency Hazard Profile:

  • Health Risk: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][1][9]

  • Chemical Risk: As a halogenated benzyl alcohol, thermal decomposition releases toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO).[1][2]

  • Critical Incompatibility: Strong Oxidizers. The dual hydroxymethyl groups are susceptible to rapid, exothermic oxidation.[1][2] Never dispose of this compound in waste streams containing nitric acid, perchlorates, or permanganates.[1][2]

Part 2: The "Why" – Scientific Rationale for Disposal Choice[1]

As researchers, we must understand the downstream consequences of our bench-side decisions.[3][1][2] You cannot treat this simply as "organic waste."[1][2][10][11]

  • The Halogen Factor: The chlorine substituent at the C4 position mandates that this waste be directed to a Halogenated Waste Stream .[1][2] Standard incinerators used for non-halogenated organics (fuels blending) are often not equipped with the wet scrubbers necessary to neutralize the acidic HCl gas generated during combustion.[1][2] Sending this to a non-halogenated stream risks corroding the incinerator infrastructure and violating EPA/local emission standards.[1][2]

  • Solubility & Mobility: This compound is a solid (crystalline powder) with moderate solubility in polar organic solvents (Methanol, DMSO).[1][2] In an aqueous environment, chlorinated aromatics can exhibit chronic aquatic toxicity; therefore, drain disposal is strictly prohibited.[1][2]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Determine the physical state of your waste to select the correct workflow.[1][2]

Waste StatePrimary CompositionCorrect Waste StreamContainer Type
Solid Pure Substance, contaminated weighing paper, filter cake.[3][1][2]Solid Hazardous Waste (Halogenated) Wide-mouth HDPE Jar
Liquid Dissolved in DCM, Chloroform, or Ethyl Acetate.[3][1][2]Liquid Halogenated Organic Glass or HDPE Carboy
Aqueous Precipitated from water or buffers.[3][2]Aqueous Toxic Waste HDPE Carboy
Phase 2: Packaging & Labeling

CRITICAL: Do not mix with "Non-Halogenated" solvents (e.g., Acetone, Hexane) if possible, as this increases the volume of expensive-to-treat halogenated waste.[3][1]

Scenario A: Disposing of Solid Residue (Preferred)

  • Containment: Transfer the solid directly into a clear, wide-mouth HDPE jar. Do not dissolve it solely for the purpose of disposal; solid incineration is more efficient.[1][2]

  • Bagging: If the waste is on contaminated gloves or paper, double-bag in clear polyethylene bags before placing in the drum.[3][1][2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound"[3][1][2][4][5][6][7]

    • Hazard Checkbox: Toxic, Irritant.[1][2][9]

    • Note: Write "Contains Halogens" clearly on the tag.[1][2][11]

Scenario B: Disposing of Reaction Mixtures (Liquid)

  • Solvent Check: Ensure the carrier solvent is compatible with the halogenated stream.[1][2]

    • Compatible: Dichloromethane, Chloroform, Dichloroethane.[1][2][11]

    • Acceptable (but costly):[3][1] Ethyl Acetate, Methanol (will be reclassified as halogenated once mixed).[1][2][11]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides or thionyl chloride, quench and neutralize before adding to the waste carboy to prevent pressure buildup.[1][2]

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy using a funnel. Close the cap immediately.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder (Pure or Debris) StateCheck->IsSolid IsLiquid Liquid Solution (Reaction Mix) StateCheck->IsLiquid SolidPack Pack in Wide-Mouth HDPE Container IsSolid->SolidPack SolventCheck Check Solvent Compatibility (No Oxidizers!) IsLiquid->SolventCheck HaloStream Segregate to: HALOGENATED Waste Stream SolidPack->HaloStream SolventCheck->HaloStream Labeling Label: 'Toxic, Irritant' Explicitly mark: 'Contains Halogens' HaloStream->Labeling EHS Hand off to EHS/Contractor for High-Temp Incineration Labeling->EHS

Figure 1: Decision tree for the segregation and packaging of chlorinated benzenedimethanol waste.

Part 5: Chemical Compatibility Matrix[1]

Use this table to ensure you do not inadvertently create a reactive hazard in your waste container.

Chemical ClassCompatibilityMechanism of Failure
Chlorinated Solvents (DCM, Chloroform)Compatible Ideal carrier solvents for this waste stream.[3][1][2]
Alcohols/Ketones (MeOH, Acetone)Compatible Safe to mix, but downgrades the solvent to "Halogenated" (higher cost).[3][1]
Strong Oxidizers (HNO₃, HClO₄, H₂O₂)DANGER Oxidation of hydroxymethyl groups generates heat and pressure; potential explosion.[1]
Strong Bases (NaOH, KOH)Caution Potential for exothermic polymerization or nucleophilic attack at high concentrations.[1][2]
Alkali Metals (Na, K)DANGER Reacts with hydroxyl groups to release Hydrogen gas (Fire hazard).[3][1][2]

Part 6: Emergency Response (Spill Procedures)

If a spill occurs outside of the fume hood:

  • Evacuate & Ventilate: The dust is an irritant.[1][2] Clear the immediate area.[1][2][12][13][14]

  • PPE Up: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Dry Spill: Do not wet the powder (avoids spreading).[1][2] Cover with a dry absorbent pad or sweep gently into a dust pan using a brush.[1][2] Place in a bag labeled "Hazardous Waste."

  • Wet Spill: Absorb with vermiculite or sand.[1][2] Do not use paper towels if the solvent is unknown or potentially oxidizing.[1][2]

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.[1][2]

References

  • US EPA. (2023). Management of Halogenated Solvent Waste. Resource Conservation and Recovery Act (RCRA).[1][2] [Link][3][1][2]

Sources

Personal Protective Equipment for Handling (4-Chloro-1,2-phenylene)dimethanol

[1][2]

CAS Number: 110706-49-5 (Primary identifier for specific isomer) Synonyms: 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol Physical State: Solid (typically white to off-white powder)[1]

Hazard Assessment & Risk Analysis

Effective safety protocols are not generic; they are derived from the specific physicochemical properties of the molecule. (4-Chloro-1,2-phenylene)dimethanol combines the lipophilicity of a chlorinated benzene ring with the polarity of dual hydroxyl groups.[1] This amphiphilic nature facilitates dermal absorption, making skin protection critical.

While specific toxicological data for this intermediate may be limited, structural analogs (e.g., 1,2-Benzenedimethanol and chlorinated benzyl alcohols) indicate a clear hazard profile.[1] We apply the Precautionary Principle , treating the substance as a confirmed irritant and potential sensitizer.

Core Hazards
Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.[1]Systemic absorption may affect the central nervous system (CNS) similar to other chlorinated benzenes.
Skin/Eye Irritation Causes serious eye irritation and skin irritation.Benzylic alcohols can dehydrate mucous membranes and cause contact dermatitis.
Respiratory Sensitization May cause respiratory tract irritation.Fine particulate dust can deeply penetrate lung tissue (alveolar region) if not contained.

PPE Selection Matrix

The following selection logic ensures protection against both the solid compound and its solutions.

Eye and Face Protection[1][2][3]
  • Standard Operation: Chemical Safety Goggles (indirect vented).

    • Reasoning: Unlike safety glasses, goggles provide a seal around the eyes, preventing entry of airborne dust particles during weighing or transfer.

  • High-Risk (Large Scale/Spills): Face Shield (8-inch minimum) worn over goggles.[1]

    • Reasoning: Protects the entire face from potential splashes during solubilization or violent reactions.

Hand Protection (Glove Protocol)

Glove selection must account for the chemical and the solvent used.[1]

TaskGlove MaterialThicknessBreakthrough TimeLogic
Handling Solid Nitrile Rubber ≥ 0.11 mm> 480 min (Solid)Nitrile provides excellent abrasion resistance against powders.[1]
Solution (MeOH/DMSO) Nitrile (Double Gloved) ≥ 0.11 mm (Outer)> 240 minStandard organic solvents are well-tolerated by nitrile.[1]
Solution (DCM/Chloroform) PVA or Viton® ≥ 0.3 mm> 480 minChlorinated solvents degrade nitrile rapidly. Do not use Nitrile for DCM solutions.
Respiratory Protection[1][4]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If hood unavailable or for spill cleanup):

    • Respirator: NIOSH-approved N95 or P100 particulate respirator.

    • Fit Testing: Mandatory annual fit testing is required to ensure the seal is effective against fine powders.

Operational Handling Protocol

Visualizing the Safety Workflow

The following diagram outlines the decision logic for PPE and handling based on the state of the chemical.

HandlingWorkflowStartStart: Handling this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidPowderSolutionIn SolutionStateCheck->SolutionLiquidWeighingActivity: Weighing/TransferSolid->WeighingSolventCheckCheck Solvent TypeSolution->SolventCheckSolidPPEPPE: Nitrile Gloves + Goggles + Lab CoatControl: Fume Hood / Static ControlWeighing->SolidPPEDisposalDisposal: Segregated Solid/Liquid WasteSolidPPE->DisposalStandardSolvPolar Solvents (MeOH, DMSO)SolventCheck->StandardSolvChlorSolvChlorinated Solvents (DCM, CHCl3)SolventCheck->ChlorSolvSolvPPE_StdPPE: Double Nitrile GlovesStandardSolv->SolvPPE_StdSolvPPE_ChlorPPE: Viton® or PVA GlovesChlorSolv->SolvPPE_ChlorSolvPPE_Std->DisposalSolvPPE_Chlor->Disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.[1]

Step-by-Step Procedure
Phase 1: Preparation (Donning)[1]
  • Inspection: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Glove Check: Inflate nitrile gloves with air to check for pinholes before wearing.

  • Static Control: If the powder is fluffy/static-prone, use an anti-static gun or ionizing bar inside the hood to prevent dispersal.[1]

Phase 2: Weighing & Transfer[1]
  • Positioning: Work at least 6 inches inside the hood sash.

  • Technique: Use a disposable spatula.[1] Do not pour from the bulk container; transfer small amounts to a secondary weighing boat.

  • Containment: Immediately recap the stock bottle after transfer. If any powder lands on the balance, wipe with a damp Kimwipe (water/surfactant) immediately. Do not blow the dust.[2]

Phase 3: Solubilization[1]
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Exothermic Check: Benzylic alcohols can react vigorously with strong oxidizing agents.[1] Ensure the receiving solvent is compatible.

  • Labeling: Label the solution flask immediately with the full chemical name and hazard warnings (e.g., "Irritant").

Emergency & Disposal Procedures

Spill Management
  • Solid Spill:

    • Do not dry sweep.[1]

    • Cover with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop up the damp material and place it in a hazardous waste bag.

  • Liquid Spill:

    • Absorb with vermiculite or a universal absorbent pad.[1]

    • Place in a sealed container labeled "Hazardous Waste - Toxic/Irritant."[1]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[3] Hold eyelids open to ensure irrigation of the entire eye surface.

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol/solvents to clean skin, as they may enhance absorption.

Waste Disposal[1]
  • Segregation: Dispose of solid waste separately from liquid waste.

  • Labeling: Clearly mark as "Halogenated Organic Waste" due to the chlorine substituent.

  • Regulation: Follow local EHS (Environmental Health & Safety) guidelines. Do not dispose of down the drain.

References

  • PubChem. (n.d.).[1][4] 1,2-Benzenedimethanol (Phthalyl alcohol) Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 28, 2026, from [Link][1]

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